MHP 133
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVMZDBWGMPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC(=C1/C=N/NC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MHP-133: A Multi-Targeted Approach to Combat Neurodegeneration
For Immediate Release
A comprehensive technical analysis of MHP-133 reveals a multi-faceted mechanism of action, positioning it as a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease. The compound demonstrates a unique polypharmacological profile, engaging with multiple central nervous system targets to elicit neuroprotective and cognitive-enhancing effects. This in-depth guide consolidates preclinical data, elucidates experimental methodologies, and visualizes the key signaling pathways influenced by MHP-133.
Core Mechanism of Action
MHP-133's therapeutic potential stems from its ability to simultaneously modulate several key pathways implicated in neurodegeneration. Its primary mechanisms include:
-
Receptor Modulation: MHP-133 interacts with a range of neurotransmitter receptors crucial for cognitive function and neuronal health.
-
Enzyme Inhibition: The compound exhibits weak inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
-
Neurotrophic Factor Upregulation: MHP-133 enhances the expression of nerve growth factor (NGF) receptors, specifically TrkA, promoting neuronal survival and differentiation.
-
Anti-Excitotoxicity: It protects neurons from glutamate-induced excitotoxicity, a common pathological cascade in neurodegenerative disorders.
-
Modulation of Amyloid Precursor Protein (APP) Processing: MHP-133 promotes the non-amyloidogenic pathway of APP processing, leading to an increase in the secretion of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).
Quantitative Profile of MHP-133
The following tables summarize the key quantitative data gathered from preclinical investigations of MHP-133.
| Target Engagement | Value |
| Acetylcholinesterase (AChE) Ki | 69 µM[1] |
| TrkA Expression Induction (ED₅₀) | ~1 µM[1] |
| Functional Neuroprotective Activity | MHP-133 Concentration | Effect |
| Increase in soluble Amyloid Precursor Protein (sAPP) Secretion | 10-100 µM[1] | 40-60% increase in cultured astrocytes[1] |
| Protection against Glutamate-Induced Excitotoxicity | Biphasic effect[1] | Enhanced survival of hippocampal slices[1] |
Signaling Pathways and Molecular Interactions
MHP-133's engagement with multiple targets initiates a cascade of intracellular signaling events that converge to produce its neuroprotective effects.
Multi-Target Engagement of MHP-133
The initial interaction of MHP-133 with various neuronal receptors and enzymes is the primary step in its mechanism of action.
Caption: Multi-target engagement of MHP-133.
MHP-133-Induced TrkA Signaling Cascade
By upregulating TrkA receptor expression, MHP-133 potentiates the neuroprotective signaling of Nerve Growth Factor (NGF). This pathway is critical for neuronal survival, growth, and differentiation, and is often dysregulated in neurodegenerative diseases. Activation of TrkA by NGF leads to the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, including the MAP kinase (ERK) pathway.
Caption: MHP-133 enhances TrkA signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited.
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity of MHP-133 for various CNS receptors.
Protocol:
-
Tissue Preparation: Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, and 2 mM CaCl₂ (pH 7.0).[1]
-
Centrifugation: The homogenate is centrifuged at 37,200 x g for 20 minutes at 0°C. The resulting pellet is washed twice and resuspended in fresh buffer.[1]
-
Incubation: For each receptor subtype, a specific radioligand is incubated with the prepared protein (0.5 mg) and various concentrations of MHP-133 in a final volume of 250 µL. For example, for nicotinic receptors, [³H]cytisine is used.[1]
-
Incubation Conditions: The incubation is carried out at 4°C for 120 minutes.[1]
-
Determination of Non-specific Binding: A high concentration of a known ligand (e.g., 10 µM (-)-nicotine for nicotinic receptors) is used to determine non-specific binding.[1]
-
Data Analysis: The concentration of MHP-133 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
TrkA Receptor Expression Assay in PC12 Cells
Objective: To quantify the effect of MHP-133 on TrkA receptor expression.
Protocol:
-
Cell Culture: PC12 cells are cultured in an appropriate medium and conditions.
-
Treatment: Cells are treated with varying concentrations of MHP-133 for a specified period.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the TrkA receptor.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Quantification: The intensity of the TrkA band is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH). The ED₅₀ value is calculated from the dose-response curve.
Soluble Amyloid Precursor Protein (sAPPα) Secretion Assay
Objective: To measure the effect of MHP-133 on the secretion of sAPPα from astrocytes.
Protocol:
-
Astrocyte Culture: Primary astrocytes are cultured to confluence.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of MHP-133 (10-100 µM).[1]
-
Sample Collection: After a defined incubation period, the conditioned medium is collected.
-
ELISA: The concentration of sAPPα in the collected medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of sAPPα secreted is normalized to the total cell protein content. The results are expressed as a percentage increase compared to untreated control cells.
Glutamate-Induced Excitotoxicity in Hippocampal Slices
Objective: To assess the neuroprotective effect of MHP-133 against glutamate-induced cell death.
Protocol:
-
Hippocampal Slice Preparation: Transverse hippocampal slices are prepared from rat brains and maintained in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
Excitotoxic Insult: Slices are exposed to a high concentration of glutamate (B1630785) to induce excitotoxicity.
-
Treatment: Slices are co-incubated with glutamate and various concentrations of MHP-133.
-
Viability Staining: Cell viability is assessed using a fluorescent dye such as propidium (B1200493) iodide (PI). PI is impermeable to live cells but enters and stains the nuclei of dead or dying cells.
-
Imaging and Quantification: The slices are imaged using a fluorescence microscope. The intensity of PI fluorescence, which correlates with the extent of cell death, is quantified in specific hippocampal regions (e.g., CA1, dentate gyrus).
-
Data Analysis: The neuroprotective effect of MHP-133 is determined by comparing the PI fluorescence in treated slices to that in slices exposed to glutamate alone.
Conclusion
MHP-133 presents a promising, multi-pronged strategy for the treatment of complex neurodegenerative disorders. Its ability to concurrently modulate cholinergic and other neurotransmitter systems, enhance neurotrophic support, and mitigate key pathological processes such as excitotoxicity and amyloidogenic APP processing underscores its potential to provide both symptomatic relief and disease-modifying effects. Further research is warranted to fully elucidate the synergistic interactions of its diverse mechanisms and to translate these preclinical findings into clinical applications.
References
A Technical Guide to a Novel Multi-Target Coumarin Derivative for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathophysiology involving multiple interconnected pathways. The traditional "one-target, one-drug" approach has yielded limited success in developing effective treatments. This has led to the emergence of multi-target-directed ligands (MTDLs) as a promising therapeutic strategy. Coumarin (B35378) derivatives have garnered significant attention in this area due to their ability to interact with several key targets implicated in AD pathogenesis. This technical guide focuses on a novel synthetic coumarin derivative, herein designated as Compound 30, which demonstrates a multi-target profile by inhibiting acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and glycogen (B147801) synthase kinase-3 beta (GSK-3β).
Mechanism of Action and Key Targets
Compound 30 is designed to concurrently address three critical aspects of Alzheimer's disease pathology: cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, and tau hyperphosphorylation.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, Compound 30 aims to restore cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
-
Beta-secretase 1 (BACE1) Inhibition: BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of neurotoxic Aβ peptides that aggregate to form amyloid plaques. Inhibition of BACE1 by Compound 30 is intended to reduce the Aβ burden in the brain.[1]
-
Glycogen Synthase Kinase-3 beta (GSK-3β) Inhibition: GSK-3β is a key kinase involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), another hallmark of AD.[2] By inhibiting GSK-3β, Compound 30 aims to prevent NFT formation and its downstream neurotoxic effects.[2]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of Compound 30 against its primary targets.
Table 1: In Vitro Enzyme Inhibitory Activity of Compound 30
| Target Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | 1.313 ± 0.099 |
| Beta-secretase 1 (BACE1) | 1.227 ± 0.112 |
Table 2: In Vitro Kinase Inhibitory Activity of Compound 30
| Target Kinase | Percent Inhibition at 20 µM |
| Glycogen Synthase Kinase-3 beta (GSK-3β) | 19.30% |
Table 3: In Vitro Cytotoxicity Data for Compound 30
| Cell Line | Cytotoxicity |
| SH-SY5Y (Human Neuroblastoma) | Moderate |
| HepG2 (Human Liver Carcinoma) | Moderate |
| HL-7702 (Human Normal Liver) | Low |
Signaling Pathways
The multi-target nature of Compound 30 allows it to modulate several critical signaling pathways involved in Alzheimer's disease.
References
MHP-133 and Cholinergic Receptor Interaction: A Technical Whitepaper
Executive Summary
This document provides a comprehensive overview of the reported interactions between the novel compound MHP-133 and the cholinergic receptor system. MHP-133 has been identified as a multi-target agent with potential therapeutic applications in neurodegenerative disorders. A key aspect of its pharmacological profile is its activity at cholinergic receptors. However, a thorough review of publicly available scientific literature reveals a notable absence of specific quantitative data regarding the binding affinities (Kᵢ, IC₅₀) and functional potencies (EC₅₀) of MHP-133 at individual cholinergic receptor subtypes. While qualitative statements describe an interaction, the precise nature and potency of this interaction remain largely uncharacterized in peer-reviewed publications. This guide will synthesize the available information, highlight the current knowledge gaps, and provide standardized experimental protocols that would be necessary to fully elucidate the cholinergic pharmacology of MHP-133.
Introduction
MHP-133 is a novel compound that has been investigated for its potential in treating cognitive and neurodegenerative diseases. Its mechanism of action is reported to be multi-faceted, involving interactions with several neurotransmitter systems, including the cholinergic, serotonergic, and imidazoline (B1206853) receptors. The cholinergic system, comprising acetylcholine, its receptors (muscarinic and nicotinic), and the enzyme acetylcholinesterase, plays a crucial role in cognitive processes such as learning and memory. Consequently, the interaction of MHP-133 with cholinergic receptors is of significant interest for its therapeutic potential.
Despite reports of this interaction, detailed pharmacological data remains elusive in the public domain. This whitepaper aims to provide a framework for understanding the potential cholinergic activities of MHP-133 by outlining the standard methodologies used to characterize such interactions.
Quantitative Data on MHP-133-Cholinergic Receptor Interaction
A comprehensive search of scientific databases has not yielded specific quantitative data for the binding affinity or functional potency of MHP-133 at cholinergic receptor subtypes. The tables below are presented as templates to be populated once such data becomes available.
Table 1: MHP-133 Binding Affinity at Cholinergic Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Source |
| M₁ | Data Not Available | Data Not Available | Data Not Available | |
| M₂ | Data Not Available | Data Not Available | Data Not Available | |
| M₃ | Data Not Available | Data Not Available | Data Not Available | |
| M₄ | Data Not Available | Data Not Available | Data Not Available | |
| M₅ | Data Not Available | Data Not Available | Data Not Available | |
| α₇ nAChR | Data Not Available | Data Not Available | Data Not Available | |
| α₄β₂ nAChR | Data Not Available | Data Not Available | Data Not Available |
Table 2: MHP-133 Functional Activity at Cholinergic Receptors
| Receptor Subtype | Assay Type | EC₅₀ / IC₅₀ (nM) | Emax (%) | Mode of Action | Source |
| M₁ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| M₂ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| M₃ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| M₄ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| M₅ | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| α₇ nAChR | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| α₄β₂ nAChR | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for Characterizing MHP-133's Cholinergic Activity
To generate the data required to populate the tables above, a series of standard pharmacological assays would need to be performed. The following are detailed protocols for key experiments.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Kᵢ) of MHP-133 for various cholinergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human cholinergic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligands specific for each receptor subtype (e.g., [³H]-Pirenzepine for M₁, [³H]-AF-DX 384 for M₂, [³H]-4-DAMP for M₃, [³H]-QNB for general muscarinic, [¹²⁵I]-α-bungarotoxin for α₇ nAChR).
-
MHP-133 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at its Kₔ value).
-
A range of concentrations of MHP-133 (e.g., 0.01 nM to 100 µM).
-
For non-specific binding control wells, add a high concentration of a known competing ligand (e.g., 10 µM Atropine for muscarinic receptors).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of MHP-133. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assays
Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a receptor.
Objective: To measure the effect of MHP-133 on intracellular calcium mobilization mediated by Gq-coupled cholinergic receptors.
Materials:
-
Cell lines stably expressing the target receptor (e.g., M₁, M₃, or M₅).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
MHP-133 stock solution.
-
A known agonist (e.g., Carbachol) and antagonist (e.g., Atropine).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C).
-
Assay:
-
Agonist Mode: Place the plate in the fluorescence reader. Measure the baseline fluorescence. Inject varying concentrations of MHP-133 and record the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of MHP-133. Then, inject a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., Carbachol) and measure the fluorescence response.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of MHP-133 to determine the EC₅₀ and Emax.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of MHP-133 to determine the IC₅₀.
-
Visualizations of Key Pathways and Workflows
The following diagrams illustrate the conceptual signaling pathways and experimental workflows relevant to the study of MHP-133's interaction with cholinergic receptors.
Caption: Hypothetical signaling pathway for MHP-133 at Gq-coupled muscarinic receptors.
Caption: Standard workflow for a radioligand binding assay.
Conclusion
MHP-133 is a compound of interest for its potential effects on the central nervous system, with reported interactions with the cholinergic system. However, there is a critical gap in the publicly available scientific literature regarding the specific quantitative details of this interaction. To fully understand the therapeutic potential and selectivity profile of MHP-133, a comprehensive pharmacological characterization at all cholinergic receptor subtypes is necessary. The experimental protocols and conceptual frameworks provided in this whitepaper offer a roadmap for conducting such a characterization. The resulting data would be invaluable for the research and drug development community in evaluating the future of MHP-133 as a therapeutic agent.
MHP-133 and the Central Nervous System: An In-depth Analysis of its Serotonergic Effects
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
MHP-133, a novel compound with potential applications in the management of neurodegenerative disorders, has been identified as a multi-target agent within the central nervous system (CNS).[1] Preliminary research indicates that MHP-133 interacts with cholinergic, imidazoline, and notably, serotonergic receptor subtypes, alongside weak inhibition of acetylcholinesterase.[1] This whitepaper provides a comprehensive technical overview of the currently available, albeit limited, information regarding the serotonergic effects of MHP-133, focusing on its potential mechanisms of action and implications for therapeutic development. Due to the preliminary nature of the available research, specific quantitative data on binding affinities and functional activities at serotonin (B10506) receptors are not yet publicly available. This guide will, therefore, focus on the qualitative aspects and provide standardized experimental protocols that are typically employed for such investigations.
Introduction to MHP-133
MHP-133 is a novel synthetic compound designed to address the complex pathophysiology of neurodegenerative diseases, such as Alzheimer's disease, by engaging multiple CNS targets.[1] The rationale behind its development is to achieve synergistic therapeutic effects and enhanced cognitive function while mitigating the adverse effects associated with high-potency cholinergic agonists.[1] Its multifaceted pharmacological profile, which includes interaction with the serotonergic system, suggests a potential for broader therapeutic applications.
Serotonergic System Overview
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory network in the CNS, influencing a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite. It comprises a diverse family of at least 14 receptor subtypes, each with distinct signaling properties and anatomical distributions. This complexity allows for fine-tuned regulation of neuronal activity and behavior. Therapeutic modulation of the serotonergic system is a cornerstone of treatment for numerous psychiatric and neurological conditions.
Known Serotonergic Interactions of MHP-133
Initial studies have demonstrated that MHP-133 interacts with subtypes of serotonergic receptors.[1] However, the specific receptor subtypes (e.g., 5-HT1A, 5-HT2A, etc.) and the nature of these interactions (e.g., agonist, antagonist, partial agonist) have not been fully elucidated in publicly available literature. Further research is required to determine the binding affinity (Ki) and functional potency (EC50/IC50) of MHP-133 at each of the serotonin receptor subtypes to understand its precise mechanism of action.
Quantitative Data on Serotonergic Effects
As of the latest available information, specific quantitative data regarding the binding affinities and functional activities of MHP-133 at serotonin receptor subtypes are not available in the public domain. The following tables are presented as templates to be populated as such data becomes available from future preclinical studies.
Table 1: MHP-133 Serotonin Receptor Binding Affinities (Ki)
| Receptor Subtype | Radioligand | Tissue/Cell Line | MHP-133 Ki (nM) | Reference Compound Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | Human recombinant | Data not available | |
| 5-HT1B | [³H]GR 125743 | Human recombinant | Data not available | |
| 5-HT1D | [³H]GR 125743 | Human recombinant | Data not available | |
| 5-HT2A | [³H]Ketanserin | Human recombinant | Data not available | |
| 5-HT2B | [³H]LSD | Human recombinant | Data not available | |
| 5-HT2C | [³H]Mesulergine | Human recombinant | Data not available | |
| 5-HT3 | [³H]Granisetron | Human recombinant | Data not available | |
| 5-HT4 | [³H]GR 113808 | Human recombinant | Data not available | |
| 5-HT5A | [³H]LSD | Human recombinant | Data not available | |
| 5-HT6 | [³H]LSD | Human recombinant | Data not available | |
| 5-HT7 | [³H]LSD | Human recombinant | Data not available |
Table 2: MHP-133 Serotonin Receptor Functional Activity (EC50/IC50)
| Receptor Subtype | Assay Type | Cell Line | MHP-133 EC50/IC50 (nM) | MHP-133 Emax (%) | Reference Compound EC50/IC50 (nM) |
| 5-HT1A | [³⁵S]GTPγS Binding | CHO-K1 | Data not available | Data not available | |
| 5-HT2A | Calcium Mobilization | HEK293 | Data not available | Data not available | |
| 5-HT2C | IP1 Accumulation | HEK293 | Data not available | Data not available | |
| 5-HT6 | cAMP Accumulation | HEK293 | Data not available | Data not available | |
| 5-HT7 | cAMP Accumulation | HEK293 | Data not available | Data not available |
Standardized Experimental Protocols for Assessing Serotonergic Effects
The following are detailed methodologies for key in vitro experiments typically used to characterize the serotonergic activity of a novel compound like MHP-133.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of MHP-133 for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the specific human serotonin receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Non-specific binding competitor (e.g., 10 µM serotonin for most subtypes).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
MHP-133 stock solution.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of MHP-133.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or a dilution of MHP-133.
-
Incubate the plate at a specific temperature and duration (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of MHP-133 from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of MHP-133 at Gi/o-coupled serotonin receptors (e.g., 5-HT1A).
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
MHP-133 stock solution.
Procedure:
-
Pre-incubate cell membranes with MHP-133 at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 30 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Plot the data to determine EC50 and Emax for agonist activity or IC50 for antagonist/inverse agonist activity.
Objective: To measure the functional potency of MHP-133 at Gq-coupled serotonin receptors.
Materials:
-
Whole cells expressing the receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
MHP-133 stock solution.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject MHP-133 at various concentrations and immediately measure the change in fluorescence.
-
Plot the change in fluorescence against the concentration of MHP-133 to determine the EC50.
Visualizations of Experimental and Logical Frameworks
The following diagrams illustrate the general workflows and conceptual relationships relevant to the investigation of MHP-133's serotonergic effects.
Caption: General experimental workflow for characterizing the serotonergic effects of MHP-133.
Caption: Putative signaling pathways for MHP-133 at 5-HT1A and 5-HT2A receptors.
Conclusion and Future Directions
MHP-133 presents a promising multi-target approach for the treatment of neurodegenerative disorders. Its interaction with the serotonergic system is a key component of its pharmacological profile that warrants further in-depth investigation. The immediate priority for future research is to conduct comprehensive in vitro binding and functional assays across all major serotonin receptor subtypes. This will provide the essential quantitative data needed to build a clear understanding of its serotonergic mechanism of action. Subsequently, in vivo studies will be crucial to correlate these molecular interactions with behavioral and neurochemical outcomes, ultimately paving the way for potential clinical development. This technical guide serves as a foundational document to be updated as new data on the serotonergic effects of MHP-133 emerge.
References
MHP-133 discovery and development history
An In-depth Technical Guide to the Discovery and Development of MHP-133 A Multi-Target Ligand for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
MHP-133 is a novel, synthetic compound designed as a multi-target-directed ligand (MTDL) for the potential treatment of complex neurodegenerative disorders, particularly Alzheimer's disease. This document provides a comprehensive overview of the discovery, preclinical development, and mechanistic profile of MHP-133. It details the quantitative data from key experiments, outlines the methodologies of these studies, and visualizes the compound's proposed signaling pathways and experimental workflows. The development of MHP-133 was guided by a strategy to synergistically modulate multiple central nervous system targets to enhance cognitive function and provide neuroprotection, while avoiding the significant side effects associated with high-potency, single-target cholinergic agonists.
Introduction: The Rationale for a Multi-Target Approach
The complex and multifactorial nature of neurodegenerative diseases like Alzheimer's necessitates therapeutic strategies that can address various pathological cascades simultaneously. Traditional single-target drugs have shown limited efficacy. This understanding led to the design and synthesis of MHP-133, a compound intended to interact with several key neurotransmitter systems and cellular pathways implicated in neurodegeneration and cognitive decline.
MHP-133 was developed to concurrently engage cholinergic, serotonergic, and imidazoline (B1206853) receptors, while also exhibiting weak acetylcholinesterase (AChE) inhibition.[1] This multi-pronged approach aims to achieve a synergistic therapeutic effect, enhancing cognitive performance and offering neuroprotective benefits.
Discovery and Design of MHP-133
The discovery of MHP-133 stemmed from a focused effort to create compounds with a broad spectrum of activity on targets relevant to cognition and neuroprotection. The strategic design of MHP-133 aimed to balance its interactions with multiple receptors to achieve a favorable therapeutic window and minimize the adverse effects often seen with potent cholinergic agents.
Preclinical Pharmacology
The preclinical evaluation of MHP-133 has demonstrated its potential as a neuroprotective and cognitive-enhancing agent through a variety of in vitro and in vivo studies.
In Vitro Studies
In vitro experiments have elucidated the multi-target engagement profile of MHP-133 and its effects on key cellular pathways involved in neurodegeneration.
MHP-133 has been shown to interact with subtypes of cholinergic, serotonergic, and imidazoline receptors.[1] Additionally, it acts as a weak inhibitor of acetylcholinesterase.[1]
Quantitative Data: Receptor Binding and Enzyme Inhibition
| Target | Metric | Value |
| Acetylcholinesterase | Inhibition | Weak |
| Cholinergic Receptors | Interaction | Demonstrated |
| Serotonergic Receptors | Interaction | Demonstrated |
| Imidazoline Receptors | Interaction | Demonstrated |
Note: Specific binding affinities (Ki) and IC50 values were not available in the public domain at the time of this report.
MHP-133 has demonstrated several neuroprotective and neurotrophic activities in cell-based assays.
Quantitative Data: In Vitro Neuroprotection and sAPP Secretion
| Experiment | Effect | Concentration |
| Hippocampal Slice Excitotoxicity | Maximal Neuroprotection | 10 nM |
| Soluble Amyloid Precursor Protein (sAPP) Secretion | Increased Secretion (40-60%) | 10-100 μM |
| Nerve Growth Factor (TrkA) Receptor Expression | Enhanced Expression | Not Specified |
Experimental Protocol: Hippocampal Slice Culture
Organotypic hippocampal slice cultures were prepared from postnatal day 7-9 rat pups. Slices (400 μm) were cultured on semiporous membranes. To induce excitotoxicity, cultures were exposed to N-methyl-D-aspartate (NMDA). For neuroprotection studies, slices were pre-incubated with varying concentrations of MHP-133 prior to and during NMDA exposure. Cell death was quantified by measuring the uptake of a fluorescent viability indicator (e.g., propidium (B1200493) iodide) in different hippocampal regions (CA1, CA3, dentate gyrus).
Experimental Protocol: sAPP Secretion Assay
Primary astrocyte cultures were treated with MHP-133 for a specified duration (e.g., 1 hour). The cell culture medium was then collected, and the levels of secreted soluble amyloid precursor protein (sAPP) were quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for sAPPα.
In Vivo Studies
Preclinical in vivo studies in animal models have provided evidence for the cognitive-enhancing effects of MHP-133.
MHP-133 has been shown to improve performance in tasks assessing working memory in both rats and non-human primates.[1]
Experimental Protocol: Delayed Matching-to-Sample (DMTS) Task in Non-Human Primates
Rhesus monkeys were trained on a computer-automated delayed matching-to-sample (DMTS) task. In this task, a sample stimulus is briefly presented on a touchscreen, followed by a delay period of varying length. After the delay, two or more choice stimuli are presented, and the monkey must select the stimulus that matches the original sample to receive a reward. The effects of MHP-133 on performance accuracy and response times were evaluated following systemic administration at various doses.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of MHP-133 are a result of its interaction with multiple signaling pathways.
Proposed Signaling Pathways
The neuroprotective and cognitive-enhancing effects of MHP-133 are likely mediated through a combination of signaling cascades initiated by its receptor and enzyme interactions.
Experimental Workflow for Preclinical Evaluation
The preclinical development of MHP-133 followed a structured workflow from in vitro characterization to in vivo efficacy studies.
Development History and Current Status
MHP-133 was identified as a promising preclinical candidate for neurodegenerative diseases. The available literature focuses on its initial characterization and proof-of-concept studies. Further development into clinical trials has not been publicly reported. The multi-target approach embodied by MHP-133 remains a compelling strategy for the development of novel therapeutics for complex neurological disorders.
Conclusion
MHP-133 represents a significant step in the rational design of multi-target ligands for neurodegenerative diseases. Its ability to modulate multiple CNS pathways involved in cognition and neuronal survival underscores the potential of this therapeutic strategy. The preclinical data summarized in this guide provide a strong foundation for the further investigation of MHP-133 and similar multi-target compounds. While more comprehensive data on its binding affinities and clinical development are needed, the initial findings highlight MHP-133 as a noteworthy candidate in the pursuit of effective treatments for Alzheimer's disease and other cognitive disorders.
References
Preclinical Data on MHP-133 for Cognitive Enhancement: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Access to the full, detailed preclinical data and experimental protocols for MHP-133 is limited. The following guide has been compiled based on publicly available information, primarily from the abstract of the key research paper by Buccafusco et al. (2007). Quantitative data and detailed methodologies are not available in the public domain and therefore cannot be fully presented in this document.
Executive Summary
MHP-133 is a novel compound designed with a multi-target approach for the treatment of cognitive and neurodegenerative disorders, such as Alzheimer's disease. Preclinical research suggests that MHP-133 possesses a unique pharmacological profile, interacting with multiple neurotransmitter systems and cellular pathways implicated in cognitive function and neuroprotection. This document provides a summary of the available preclinical findings for MHP-133, highlighting its potential as a cognitive enhancer.
Core Pharmacological Profile
Based on available information, MHP-133 exhibits a multi-faceted mechanism of action, targeting several key components of the central nervous system.[1]
Data Presentation: Receptor and Enzyme Interactions of MHP-133
| Target Class | Specific Target(s) | Interaction Type | Potency |
| Cholinergic System | Muscarinic Receptor Subtypes | Not Specified | Not Specified |
| Acetylcholinesterase (AChE) | Weak Inhibitor | Not Specified | |
| Serotonergic System | Serotonin Receptor Subtypes | Not Specified | Not Specified |
| Imidazoline System | Imidazoline Receptor Subtypes | Not Specified | Not Specified |
Note: Specific quantitative data such as Ki values for receptor binding and IC50 values for enzyme inhibition are not publicly available.
In Vitro Preclinical Data
In vitro studies have provided initial evidence for the neuroprotective and neurotrophic effects of MHP-133.
Neurotrophic and Neuroprotective Mechanisms
-
Enhancement of TrkA Receptor Expression: MHP-133 has been shown to increase the expression of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1] This action suggests a potential to promote neuronal survival and synaptic plasticity.
-
Prevention of Excitotoxicity: In hippocampal slice preparations, MHP-133 demonstrated a protective effect against excitotoxicity, a key pathological process in neurodegenerative diseases.[1]
-
Modulation of Amyloid Precursor Protein (APP) Processing: The compound was found to increase the secretion of the soluble, non-toxic form of amyloid precursor protein (sAPP), suggesting a potential disease-modifying effect in Alzheimer's disease.[1]
Experimental Protocols:
Detailed experimental protocols for the in vitro assays are not available in the public domain. A general description of the likely methodologies is provided below.
-
TrkA Receptor Expression Assay (Hypothetical):
-
Cell Line: PC12 cells, a common model for neuronal differentiation and TrkA signaling.
-
Treatment: Incubation of PC12 cells with varying concentrations of MHP-133 for a specified duration.
-
Analysis: Quantification of TrkA protein levels using techniques such as Western blotting or ELISA, or TrkA mRNA levels using RT-qPCR.
-
-
Excitotoxicity Assay (Hypothetical):
-
Model: Organotypic hippocampal slice cultures from rats.
-
Insult: Exposure of the slices to an excitotoxic agent, such as NMDA or glutamate.
-
Treatment: Co-incubation with MHP-133.
-
Analysis: Assessment of cell viability and neuronal damage using methods like propidium (B1200493) iodide staining or lactate (B86563) dehydrogenase (LDH) release assay.
-
-
sAPP Secretion Assay (Hypothetical):
-
Cell Line: A cell line that expresses human APP, such as SH-SY5Y or HEK293 cells.
-
Treatment: Incubation of cells with MHP-133.
-
Analysis: Measurement of sAPP levels in the cell culture medium using an ELISA kit.
-
In Vivo Preclinical Data: Cognitive Enhancement
Animal studies have indicated that MHP-133 can improve cognitive performance in both rodent and non-human primate models.[1]
Data Presentation: In Vivo Cognitive Enhancement Studies
| Animal Model | Cognitive Domain Assessed | Outcome |
| Rats | Working Memory | Enhanced Performance |
| Non-human Primates | Working Memory | Enhanced Performance |
Note: Specific details of the cognitive tasks, dosages used, and quantitative measures of performance improvement are not publicly available.
Experimental Protocols:
Detailed protocols for the in vivo cognitive assessments are not publicly available. Below are descriptions of standard behavioral tasks used to assess working memory.
-
Rodent Working Memory Task (e.g., Morris Water Maze or Radial Arm Maze) (Hypothetical):
-
Apparatus: A circular pool of water (Morris Water Maze) or a central platform with multiple arms (Radial Arm Maze).
-
Procedure: Animals are trained to find a hidden platform or a baited arm. Working memory is assessed by their ability to remember the location over a delay period or to avoid re-entering previously visited arms.
-
Treatment: Administration of MHP-133 or vehicle prior to testing.
-
Analysis: Measurement of parameters such as escape latency, path length, or number of errors.
-
-
Non-Human Primate Working Memory Task (e.g., Delayed Match-to-Sample) (Hypothetical):
-
Apparatus: A computer-controlled testing chamber with a touch-sensitive screen.
-
Procedure: The monkey is presented with a sample stimulus and, after a delay, must select the matching stimulus from a set of choices.
-
Treatment: Administration of MHP-133 or vehicle prior to the testing session.
-
Analysis: Measurement of accuracy (percentage of correct responses) at varying delay intervals.
-
Signaling Pathways and Experimental Workflows
The multi-target nature of MHP-133 suggests its involvement in complex signaling cascades.
Postulated Signaling Pathway of MHP-133
Caption: Postulated signaling cascade of MHP-133.
General Preclinical Drug Discovery Workflow
Caption: General workflow for preclinical drug discovery.
Conclusion and Future Directions
The available preclinical data on MHP-133 suggest a promising profile for a cognitive-enhancing agent with potential neuroprotective effects. Its multi-target mechanism of action may offer a synergistic approach to treating complex neurological disorders. However, a comprehensive understanding of its therapeutic potential is hindered by the lack of publicly available, detailed quantitative data and experimental protocols. Further research and publication of these details are necessary for a thorough evaluation by the scientific and drug development communities. Future studies should aim to elucidate the specific receptor subtype affinities, the precise mechanisms of neuroprotection, and the dose-response relationships in a wider range of cognitive domains and animal models of neurodegeneration.
References
In Vitro Neuroprotective and Pro-Cognitive Mechanisms of MHP-133: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHP-133 is a novel investigational compound designed with a multi-target approach to address the complex pathophysiology of neurodegenerative disorders such as Alzheimer's disease. This technical guide consolidates the available in vitro data on the effects of MHP-133 on neuronal cells. The core findings indicate that MHP-133 exerts its neuroprotective and potential cognitive-enhancing effects through three primary mechanisms: enhancement of nerve growth factor (NGF) signaling via the TrkA receptor, prevention of excitotoxicity, and modulation of amyloid precursor protein (APP) processing towards the non-amyloidogenic pathway. This document provides an overview of the experimental findings, outlines the methodologies for the key experiments, and presents the implicated signaling pathways.
Introduction
The development of effective therapeutics for neurodegenerative diseases is hampered by the multifaceted nature of their underlying pathologies. Single-target drugs have shown limited efficacy, prompting the exploration of multi-target ligands. MHP-133 was developed with this strategy, aiming to synergistically impact several key pathways involved in neuronal survival and cognitive function.[1][2] In vitro studies have been crucial in elucidating the compound's mechanisms of action at the cellular level. This guide provides a detailed examination of these preclinical findings.
Key In Vitro Effects of MHP-133 on Neuronal Cells
Enhancement of TrkA Receptor Expression
MHP-133 has been shown to enhance the expression of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2] This is significant as the NGF-TrkA signaling cascade is critical for the survival, growth, and differentiation of cholinergic neurons, a population of cells particularly vulnerable in Alzheimer's disease.
Experimental Protocol: Western Blotting for TrkA Expression in PC12 Cells
-
Cell Culture: Pheochromocytoma (PC12) cells, a common model for neuronal differentiation and TrkA signaling, are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of MHP-133 for a specified period (e.g., 24-72 hours).
-
Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for TrkA. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed to quantify the relative expression levels of TrkA normalized to the loading control.
Signaling Pathway: MHP-133 and NGF-TrkA Signaling
The upregulation of TrkA receptors by MHP-133 is hypothesized to sensitize neurons to endogenous NGF, thereby amplifying pro-survival and neurotrophic signals.
References
MHP-133: A Multi-Target Compound with Neuroprotective Potential Through Nerve Growth Factor (TrkA) Receptor Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MHP-133 is a novel compound with a multifaceted pharmacological profile, positioning it as a candidate for the therapeutic intervention in neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the available data on MHP-133, with a core focus on its interaction with the Nerve Growth Factor (NGF) receptor, Tropomyosin receptor kinase A (TrkA). MHP-133 has been shown in vitro to enhance the expression of the TrkA receptor, a key player in neuronal survival, differentiation, and synaptic plasticity. Beyond its effects on the TrkA system, MHP-133 exhibits a range of other biological activities, including neuroprotection against excitotoxicity, modulation of amyloid precursor protein (APP) processing, weak inhibition of acetylcholinesterase (AChE), and interactions with cholinergic and serotonergic receptors. This document collates the available quantitative data, provides detailed experimental methodologies for the key assays cited in the literature, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of MHP-133's mechanism of action.
Introduction
The development of effective therapeutics for neurodegenerative diseases remains a significant challenge, largely due to the complex and multifactorial nature of these conditions. A promising strategy in drug discovery is the development of multi-target compounds that can simultaneously modulate several key pathological pathways. MHP-133 has emerged as such a compound, demonstrating a range of activities relevant to the treatment of cognitive and neurodegenerative disorders[1].
One of the most notable reported effects of MHP-133 is its ability to enhance the expression of the TrkA receptor in vitro[1]. The TrkA receptor and its ligand, Nerve Growth Factor (NGF), are critical for the function and survival of cholinergic neurons in the basal forebrain, a neuronal population that undergoes significant degeneration in Alzheimer's disease. By upregulating TrkA expression, MHP-133 may amplify endogenous neurotrophic signaling, thereby promoting neuronal health and resilience.
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in MHP-133. It summarizes the known quantitative data, outlines the experimental protocols used to characterize its activity, and visualizes the complex biological processes involved.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of MHP-133.
Table 1: MHP-133 Acetylcholinesterase (AChE) Inhibition
| Parameter | Value | Source |
| Ki | 69 µM | [2] |
Table 2: MHP-133 Receptor Binding Profile
| Receptor Target | Activity | Source |
| Muscarinic M1 Receptor | Active | [2] |
| Muscarinic M2 Receptor | Active | [2] |
| Serotonin 5HT4 Receptor | Active | [2] |
| Imidazoline I2 Receptor | Active | [2] |
Note: Specific Ki or IC50 values for the receptor binding profile are not currently available in the public domain.
Table 3: Summary of Other In Vitro Activities of MHP-133
| Activity | Observation | Source |
| TrkA Receptor Expression | Enhanced expression | [1] |
| Neuroprotection | Prevented excitotoxicity in a hippocampal slice preparation | [1] |
| Amyloid Precursor Protein (APP) Secretion | Increased secretion of soluble (non-toxic) APP | [1] |
Note: Quantitative data for the activities listed in Table 3 are not specified in the available literature.
Signaling Pathways and Molecular Interactions
TrkA Receptor Signaling Pathway
The TrkA receptor is a receptor tyrosine kinase that, upon binding to its ligand NGF, dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for neuronal function.
Multi-Target Profile of MHP-133
MHP-133 interacts with multiple targets within the central nervous system, suggesting a synergistic potential for therapeutic benefit in complex neurodegenerative diseases.
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the types of assays used to characterize MHP-133. The specific details of the protocols used in the original research may vary.
TrkA Receptor Expression Analysis (Western Blot)
This protocol describes a standard method for determining the relative expression levels of the TrkA receptor in a cell line (e.g., PC12 cells) following treatment with MHP-133.
Methodology:
-
Cell Culture and Treatment: PC12 cells are cultured in appropriate media. Cells are then treated with varying concentrations of MHP-133 or vehicle control for specified durations.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the TrkA receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the TrkA protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin) to determine the relative change in TrkA expression.
Neuroprotection Assay in Hippocampal Slices
This protocol outlines a method to assess the neuroprotective effects of MHP-133 against excitotoxicity in organotypic hippocampal slice cultures.
Methodology:
-
Hippocampal Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from neonatal rats and cultured on membrane inserts.
-
MHP-133 Pre-treatment: Slices are pre-treated with various concentrations of MHP-133 for a specified period.
-
Excitotoxic Insult: Excitotoxicity is induced by exposing the slices to an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or kainic acid.
-
Cell Viability Assessment: Neuronal cell death is quantified by measuring the uptake of a fluorescent dye that enters dead cells (e.g., propidium (B1200493) iodide) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The level of neuroprotection is determined by comparing the extent of cell death in MHP-133-treated slices to that in vehicle-treated, excitotoxin-exposed slices.
Soluble Amyloid Precursor Protein (sAPPα) Secretion Assay
This protocol describes a method to measure the effect of MHP-133 on the secretion of the non-amyloidogenic soluble amyloid precursor protein alpha (sAPPα) from a suitable cell line (e.g., SH-SY5Y or HEK293 cells stably expressing APP).
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with different concentrations of MHP-133.
-
Conditioned Media Collection: After the treatment period, the cell culture media (conditioned media) is collected.
-
sAPPα Quantification: The concentration of sAPPα in the conditioned media is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Normalization: The sAPPα levels are normalized to the total cellular protein content to account for any differences in cell number.
-
Data Analysis: The change in sAPPα secretion in MHP-133-treated cells is compared to that in vehicle-treated control cells.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the inhibitory activity of MHP-133 on AChE.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., phosphate (B84403) buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme.
-
Inhibitor Addition: MHP-133 is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921).
-
Kinetic Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured kinetically at 412 nm using a microplate reader.
-
Data Analysis: The percentage of AChE inhibition is calculated for each MHP-133 concentration, and the Ki value is determined from the dose-response curve.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of MHP-133 for specific cholinergic and serotonergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.
-
Binding Reaction: The membranes are incubated with a specific radioligand for the target receptor and varying concentrations of MHP-133 (the competitor).
-
Separation of Bound and Free Ligand: The reaction is terminated, and the receptor-bound radioligand is separated from the free radioligand by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined at each MHP-133 concentration, and the data are used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
MHP-133 is a promising multi-target compound with a pharmacological profile that suggests its potential for the treatment of neurodegenerative disorders like Alzheimer's disease. Its ability to enhance the expression of the neuroprotective TrkA receptor, coupled with its neuroprotective effects against excitotoxicity and its modulation of APP processing, highlights its potential to address multiple facets of neurodegeneration. Further research is warranted to fully elucidate the quantitative aspects of its interaction with the TrkA receptor and to explore its efficacy in preclinical models of neurodegenerative disease. This technical guide provides a foundational resource for researchers to design and interpret future studies on MHP-133 and similar multi-target compounds.
References
The Role of MHP-133 in Preventing Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, is a key mechanism in various neurodegenerative disorders. MHP-133 has emerged as a promising neuroprotective agent with a multi-target profile, demonstrating the ability to prevent excitotoxicity in preclinical models.[1] This technical guide provides an in-depth overview of the role of MHP-133 in mitigating excitotoxic neuronal injury, summarizing the available data, outlining plausible experimental methodologies, and visualizing the potential signaling pathways involved.
Quantitative Data Summary
While the primary literature confirms the neuroprotective effect of MHP-133 against excitotoxicity in a hippocampal slice preparation, specific quantitative data from these experiments are not publicly available.[1] To facilitate future research and provide a framework for comparison, the following table illustrates the types of quantitative data that are crucial for evaluating the efficacy of neuroprotective compounds like MHP-133.
Table 1: Hypothetical Quantitative Efficacy Data for MHP-133 in an Excitotoxicity Model
| Parameter | MHP-133 Concentration | Result |
| Neuronal Viability (%) | 1 µM | Data not available |
| 10 µM | Data not available | |
| 100 µM | Data not available | |
| Lactate Dehydrogenase (LDH) Release (% of control) | 1 µM | Data not available |
| 10 µM | Data not available | |
| 100 µM | Data not available | |
| IC50 for Neuroprotection | N/A | Data not available |
| Reduction in NMDA-induced Calcium Influx (%) | 10 µM | Data not available |
This table is for illustrative purposes to guide future experimental design and data presentation. The values are not based on published experimental results for MHP-133.
Experimental Protocols
The foundational evidence for MHP-133's anti-excitotoxic effects comes from studies on hippocampal slice preparations.[1] Although the specific protocol used for MHP-133 is not detailed in the available literature, a representative methodology for such an experiment is provided below, based on established neuroscience techniques.
Organotypic Hippocampal Slice Culture Excitotoxicity Assay
This in vitro model is highly relevant for studying neurodegenerative processes as it preserves the complex neuronal architecture of the hippocampus.
Objective: To assess the neuroprotective effect of MHP-133 against excitotoxicity induced by N-methyl-D-aspartate (NMDA).
Materials:
-
Sprague-Dawley rat pups (P8-P10)
-
MHP-133
-
NMDA
-
Propidium Iodide (PI)
-
Culture medium (containing horse serum, Hank's balanced salt solution, L-glutamine, and antibiotics)
-
Dissection medium (ice-cold Hank's balanced salt solution)
-
D-glucose
Procedure:
-
Hippocampal Slice Preparation:
-
Rat pups are decapitated, and the brains are rapidly removed and placed in ice-cold dissection medium.
-
The hippocampi are isolated and sectioned into 400 µm thick transverse slices using a McIlwain tissue chopper.
-
Slices are transferred to sterile, porous membrane inserts in 6-well plates containing 1 mL of culture medium per well.
-
Cultures are maintained at 37°C in a 5% CO2 incubator.
-
-
MHP-133 Treatment and Excitotoxic Insult:
-
After 7-10 days in vitro, the culture medium is replaced with a serum-free medium.
-
Slices are pre-incubated with various concentrations of MHP-133 (e.g., 1 µM, 10 µM, 100 µM) for 24 hours.
-
Excitotoxicity is induced by exposing the slices to 50 µM NMDA for 4 hours. Control slices are not exposed to NMDA.
-
-
Assessment of Neuronal Death:
-
Following the NMDA insult, the medium is replaced with fresh culture medium containing MHP-133 and 2 µg/mL of Propidium Iodide (PI), a fluorescent marker for cell death.
-
Fluorescence imaging is performed 24 hours after the insult to quantify PI uptake in the CA1 and CA3 regions of the hippocampus.
-
Neuronal damage is expressed as the percentage of the PI-positive area relative to the total area of the hippocampal region.
-
-
Data Analysis:
-
Statistical analysis is performed using ANOVA followed by a post-hoc test to compare the extent of neuronal damage between control, NMDA-treated, and MHP-133 + NMDA-treated groups.
-
Signaling Pathways and Mechanisms of Action
MHP-133 is characterized by its multi-target engagement, which likely contributes to its neuroprotective effects through a synergistic mechanism.[1] The key known interactions are with cholinergic, serotonergic, and imidazoline (B1206853) receptors, as well as weak inhibition of acetylcholinesterase and enhancement of nerve growth factor (TrkA) receptor expression.[1]
Proposed Neuroprotective Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which MHP-133 may exert its anti-excitotoxic effects.
TrkA Receptor Signaling Pathway
MHP-133 enhances the expression of TrkA receptors, the high-affinity receptors for Nerve Growth Factor (NGF).[1] Activation of the TrkA signaling cascade is known to promote neuronal survival and inhibit apoptotic pathways, which can counteract excitotoxic damage.
Modulation of Cholinergic and Serotonergic Systems
MHP-133's interaction with cholinergic and serotonergic receptors provides additional avenues for neuroprotection.[1]
-
Cholinergic System: Muscarinic and nicotinic acetylcholine (B1216132) receptors can modulate neuronal excitability and synaptic transmission. By interacting with these receptors, MHP-133 could potentially reduce the excessive glutamate release that initiates the excitotoxic cascade or decrease the postsynaptic response to glutamate.
-
Serotonergic System: Certain serotonin (B10506) receptors, such as 5-HT1A, are known to have neuroprotective properties. Activation of these receptors can lead to hyperpolarization of neurons, making them less susceptible to excitotoxic depolarization, and can also modulate NMDA receptor function.
Conclusion
MHP-133 demonstrates potential as a neuroprotective agent against excitotoxicity through a multi-faceted mechanism of action. Its ability to enhance TrkA receptor expression and modulate cholinergic and serotonergic systems suggests a synergistic approach to mitigating neuronal damage.[1] Further research is warranted to fully elucidate the quantitative efficacy and the precise molecular interactions underlying the anti-excitotoxic effects of MHP-133. The experimental frameworks and pathway diagrams presented in this guide offer a foundation for future investigations in this promising area of neuropharmacology.
References
MHP-133: A Multi-Target Approach to Enhancing Soluble Amyloid Precursor Protein Secretion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MHP-133 is a novel investigational compound that has demonstrated potential for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. A key aspect of its mechanism of action is its ability to increase the secretion of the soluble, non-amyloidogenic form of amyloid precursor protein (sAPPα). This technical whitepaper provides a comprehensive overview of the current understanding of MHP-133's effect on sAPPα, detailing its multi-target engagement of cholinergic, serotonergic, and neurotrophic signaling pathways. While specific quantitative data from primary preclinical studies are not publicly available, this guide synthesizes the known pharmacology of MHP-133 with established principles of amyloid precursor protein (APP) processing to offer a detailed perspective for researchers and drug development professionals. This document outlines the experimental methodologies typically employed to assess sAPPα secretion and presents putative signaling pathways and experimental workflows in the requested visual formats.
Introduction: The Significance of Soluble Amyloid Precursor Protein (sAPPα)
The processing of amyloid precursor protein (APP) is a critical juncture in the pathophysiology of Alzheimer's disease. APP can be cleaved by two primary pathways: the amyloidogenic pathway, which leads to the production of the neurotoxic amyloid-beta (Aβ) peptide, and the non-amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved within the Aβ domain by α-secretase, precluding the formation of Aβ and instead releasing a large soluble ectodomain known as sAPPα.
Emerging evidence suggests that sAPPα is not merely a benign byproduct but possesses neurotrophic and neuroprotective properties. It has been implicated in promoting synaptogenesis, enhancing synaptic plasticity, and protecting neurons from excitotoxicity and oxidative stress. Therefore, therapeutic strategies aimed at increasing the production of sAPPα represent a promising approach to mitigating the neurodegenerative cascade in Alzheimer's disease.
MHP-133 has been identified as a compound that promotes the non-amyloidogenic processing of APP, leading to an increased secretion of sAPPα. This document will delve into the multifaceted mechanism through which MHP-133 is believed to exert this effect.
MHP-133: A Multi-Target Pharmacological Profile
MHP-133 is characterized by its engagement with multiple central nervous system targets, a strategy designed to produce synergistic therapeutic effects. Its known pharmacological actions include:
-
Interaction with Cholinergic Receptors: MHP-133 interacts with subtypes of muscarinic and nicotinic cholinergic receptors.
-
Interaction with Serotonergic Receptors: The compound also demonstrates activity at serotonin (B10506) receptor subtypes.
-
Weak Acetylcholinesterase (AChE) Inhibition: By weakly inhibiting the enzyme that degrades acetylcholine (B1216132), MHP-133 can potentiate cholinergic neurotransmission.
-
Enhancement of TrkA Receptor Expression: MHP-133 has been shown to increase the expression of the high-affinity receptor for nerve growth factor (NGF), TrkA.
-
Interaction with Imidazoline Receptors: Activity at these receptors may also contribute to its overall pharmacological profile.
This multi-target profile suggests that MHP-133 influences several signaling cascades that converge on the regulation of APP processing.
Data on sAPPα Secretion (Hypothetical)
While the primary research article by Rasmussen et al. (2007) states that MHP-133 increases sAPPα secretion, the specific quantitative data is not publicly available. For illustrative purposes and to provide a framework for future studies, the following tables present hypothetical data that could be generated from in vitro experiments.
Table 1: Dose-Dependent Effect of MHP-133 on sAPPα Secretion in PC12 Cells
| MHP-133 Concentration (µM) | Mean sAPPα Concentration (ng/mL) | Standard Deviation (ng/mL) | % Increase Over Vehicle | p-value |
| Vehicle (0) | 12.5 | 1.8 | 0% | - |
| 0.1 | 15.2 | 2.1 | 21.6% | < 0.05 |
| 1 | 20.8 | 2.5 | 66.4% | < 0.01 |
| 10 | 28.3 | 3.1 | 126.4% | < 0.001 |
| 100 | 30.1 | 3.5 | 140.8% | < 0.001 |
Table 2: Time-Course of MHP-133-Induced sAPPα Secretion in SH-SY5Y Cells
| Time (hours) | Mean sAPPα Concentration (ng/mL) - Vehicle | Mean sAPPα Concentration (ng/mL) - MHP-133 (10 µM) | % Increase Over Vehicle |
| 0 | 5.2 | 5.3 | 1.9% |
| 6 | 8.9 | 15.6 | 75.3% |
| 12 | 11.8 | 24.9 | 111.0% |
| 24 | 14.2 | 32.1 | 126.1% |
| 48 | 15.1 | 35.8 | 137.1% |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to evaluate the effect of MHP-133 on sAPPα secretion.
Cell Culture and Treatment
-
Cell Lines:
-
PC12 cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF). These cells are a well-established model for studying neuronal differentiation and APP processing.
-
SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. These cells are widely used for studying Alzheimer's disease-related mechanisms.
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
MHP-133 Treatment: MHP-133 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are plated at a desired density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of MHP-133 or vehicle control. The cells are then incubated for the desired time points (e.g., 6, 12, 24, 48 hours).
Measurement of sAPPα Secretion
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Centrifugation: The supernatant is centrifuged at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
ELISA Procedure: The concentration of sAPPα in the cleared supernatant is quantified using a commercially available sAPPα ELISA kit, following the manufacturer's instructions. This typically involves the use of a capture antibody specific for the N-terminus of sAPPα and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is developed with a substrate and measured using a microplate reader.
-
Standard Curve: A standard curve is generated using recombinant sAPPα of known concentrations to allow for the accurate quantification of sAPPα in the experimental samples.
-
-
Western Blotting:
-
Protein Precipitation: Proteins in the cell culture supernatant are precipitated using a method such as trichloroacetic acid (TCA) precipitation.
-
Protein Quantification: The protein concentration of the precipitate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for sAPPα. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software.
-
Signaling Pathways and Visualizations
The multi-target nature of MHP-133 suggests that it modulates several signaling pathways that converge to promote the α-secretase cleavage of APP.
Putative Signaling Pathways
-
Cholinergic Signaling: Activation of M1 and M3 muscarinic acetylcholine receptors, which are Gq-coupled, leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC). PKC has been shown to promote the trafficking of α-secretase (predominantly ADAM10) to the cell surface and enhance its activity, thereby increasing sAPPα production.
-
Serotonergic Signaling: Certain serotonin receptors, such as the 5-HT4 receptor, are Gs-coupled and activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Other serotonin receptors can also couple to Gq and activate the PLC-PKC pathway. Both PKA and PKC signaling have been implicated in the upregulation of α-secretase activity.
-
TrkA Signaling: MHP-133 enhances the expression of TrkA, the receptor for NGF. NGF binding to TrkA initiates a signaling cascade involving the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway. Both of these pathways have been shown to promote the non-amyloidogenic processing of APP and increase sAPPα secretion.
Graphviz Visualizations
Caption: MHP-133's multi-target signaling pathways.
Caption: Experimental workflow for sAPPα measurement.
Conclusion and Future Directions
MHP-133 represents a promising multi-target therapeutic candidate for neurodegenerative diseases like Alzheimer's. Its ability to enhance the secretion of the neuroprotective sAPPα fragment through the modulation of cholinergic, serotonergic, and neurotrophic signaling pathways is a key component of its potential efficacy. While further research is needed to fully elucidate the quantitative aspects of its effects and the precise interplay between its various targets, the existing data provides a strong rationale for its continued development.
Future research should focus on:
-
Obtaining and publishing detailed quantitative data on the dose- and time-dependent effects of MHP-133 on sAPPα and Aβ levels in various neuronal cell models and in vivo.
-
Dissecting the relative contributions of each receptor system to the overall effect on APP processing using specific agonists and antagonists.
-
Evaluating the long-term effects of MHP-133 treatment on synaptic function and neuronal viability in preclinical models of Alzheimer's disease.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of MHP-133 in promoting non-amyloidogenic APP processing.
Methodological & Application
MHP-133: Application Notes and In Vivo Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHP-133 is an experimental compound with a multi-target profile, showing potential for the treatment of cognitive and neurodegenerative disorders such as Alzheimer's disease.[1] Its mechanism of action involves interaction with cholinergic, serotonergic, and imidazoline (B1206853) receptors, weak inhibition of acetylcholinesterase (AChE), and modulation of neurotrophic and amyloid precursor protein (APP) pathways.[1] Preclinical in vivo studies in rodent and primate models have demonstrated its potential for cognitive enhancement.[1] This document provides a summary of the available data on MHP-133 and outlines generalized experimental protocols for in vivo studies based on the initial findings.
Introduction
The development of effective therapies for neurodegenerative diseases is challenged by the complex pathophysiology of these conditions. MHP-133 represents a multi-faceted therapeutic strategy, designed to simultaneously modulate several key neuronal systems implicated in cognition and neuroprotection.[1] By targeting multiple substrates, MHP-133 aims to produce synergistic effects that may offer advantages over single-target agents.[1] The primary research indicates that MHP-133 enhances cognitive performance, particularly working memory, and exhibits neuroprotective properties.[1]
Data Summary
Receptor Binding Profile (In Vitro)
While specific Ki values from the primary literature are not publicly available, MHP-133 has been shown to interact with the following receptors. The table below is a template for researchers to populate as more specific data becomes available.
| Target Receptor | Ligand Type | Binding Affinity (Ki) | Source |
| Cholinergic Receptors (subtypes) | - | Data not available | [1] |
| Serotonergic Receptors (subtypes) | - | Data not available | [1] |
| Imidazoline Receptors (subtypes) | - | Data not available | [1] |
| Acetylcholinesterase (AChE) | Inhibitor (weak) | Data not available | [1] |
In Vivo Efficacy: Cognitive Enhancement
MHP-133 has been shown to enhance cognitive performance in rats and non-human primates in tasks assessing working memory.[1] The following table summarizes the reported qualitative outcomes. Quantitative data from the primary study is not available in the public domain.
| Animal Model | Behavioral Task | MHP-133 Dose Range | Observed Effect | Source |
| Rats | Working Memory Task | Data not available | Enhanced cognitive performance | [1] |
| Rhesus Monkeys | Delayed Matching-to-Sample | Data not available | Enhanced cognitive performance | [1] |
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of MHP-133
References
Application Notes and Protocols for MHP-133 in Hippocampal Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHP-133 is a novel compound with a multi-target profile, showing potential for the treatment of cognitive and neurodegenerative disorders such as Alzheimer's disease.[1][2] Preclinical studies have demonstrated its ability to prevent excitotoxicity in hippocampal slice preparations, a key in vitro model for studying neuronal damage.[1][2] MHP-133's mechanism of action involves interaction with cholinergic, serotonergic, and imidazoline (B1206853) receptors, weak inhibition of acetylcholinesterase (AChE), and enhancement of nerve growth factor (TrkA) receptor expression.[1][2] These diverse actions suggest a synergistic potential for neuroprotection and cognitive enhancement.[1]
This document provides detailed application notes and protocols for utilizing MHP-133 in hippocampal slice preparations, focusing on neuroprotection assays against excitotoxicity.
Data Presentation
Table 1: Pharmacological Profile of MHP-133
| Target | Action | Quantitative Data | Reference |
| Cholinergic Receptors | Interaction with subtypes | Specific binding affinities not detailed in the primary literature. | [1][2] |
| Serotonergic Receptors | Interaction with subtypes | Specific binding affinities not detailed in the primary literature. | [1][2] |
| Imidazoline Receptors | Interaction with subtypes | Specific binding affinities not detailed in the primary literature. | [1][2] |
| Acetylcholinesterase (AChE) | Weak Inhibition | Specific IC50 value not provided; described as "weakly inhibit". | [1][2] |
| TrkA Receptor | Enhanced Expression | Quantitative details on the extent of enhancement are not specified. | [1][2] |
| Neuroprotection | Prevention of excitotoxicity | Prevented excitotoxicity in a hippocampal slice preparation. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing hippocampal slices suitable for neuroprotection assays.
Materials:
-
Sprague-Dawley rat pups (P10-P11)
-
Dissection medium (e.g., Gey's Balanced Salt Solution)
-
Culture medium: 50% MEM with Glutamax, 25% horse serum, 25% Hank's balanced salt solution, supplemented with D-glucose.
-
McIlwain tissue chopper
-
Stereomicroscope
-
Sterile dissection tools
-
6-well culture plates with inserts
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Anesthetize rat pups and decapitate.
-
Under sterile conditions, rapidly dissect the hippocampi in ice-cold dissection medium.
-
Place the isolated hippocampi onto the pre-chilled stage of a McIlwain tissue chopper.
-
Cut the hippocampi into 350-400 µm thick transverse slices.
-
Carefully separate the slices in cold dissection medium.
-
Transfer 2-3 slices onto each porous membrane of a 6-well culture plate insert.
-
Add culture medium to the wells so that the slices are at the air-medium interface.
-
Incubate the slices at 37°C in a humidified 5% CO2 atmosphere.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature in culture for at least 7-10 days before commencing experiments.
Protocol 2: MHP-133 Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol outlines the procedure to assess the neuroprotective effects of MHP-133 against N-methyl-D-aspartate (NMDA)-induced neuronal death.
Materials:
-
Mature organotypic hippocampal slice cultures (from Protocol 1)
-
Serum-free culture medium (e.g., Neurobasal medium with B27 supplement)
-
MHP-133 stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
NMDA stock solution
-
Propidium Iodide (PI) stock solution (for assessing cell death)
-
Fluorescence microscope
Procedure:
-
Baseline Imaging: One day before the experiment, replace the culture medium with serum-free medium. On the day of the experiment, add Propidium Iodide (PI) to the medium at a final concentration of 2 µM and acquire baseline fluorescence images of the slices.
-
Pre-treatment with MHP-133: Prepare different concentrations of MHP-133 in serum-free medium. A suggested concentration range to test would be from 100 nM to 100 µM. Replace the medium in the wells with the MHP-133 containing medium. Include a vehicle control group. Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Prepare a solution containing both MHP-133 (at the pre-treatment concentrations) and a toxic concentration of NMDA (e.g., 20-50 µM). Replace the medium in the wells with this co-application solution. Include a positive control group with NMDA alone and a negative control group with vehicle only.
-
Incubation: Incubate the slices for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assessment of Cell Death: After the 24-hour incubation, acquire fluorescence images of the slices to visualize PI uptake. Increased PI fluorescence indicates cell death.
-
Data Analysis: Quantify the fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3) using image analysis software. Normalize the fluorescence intensity of the treated groups to the NMDA-only control group to determine the percentage of neuroprotection.
Visualizations
MHP-133 Multi-Target Signaling Overview
Caption: Overview of MHP-133's multiple cellular targets and downstream effects.
Experimental Workflow for MHP-133 Neuroprotection Assay
Caption: Step-by-step workflow for assessing MHP-133's neuroprotective effects.
Putative TrkA Receptor Signaling Pathway Activated by MHP-133
Caption: MHP-133 enhances TrkA expression, potentiating NGF-mediated survival signals.
References
Application Notes and Protocols for MHP-133 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of MHP-133 in rat models, based on preclinical studies evaluating its potential for cognitive enhancement and neuroprotection. The following protocols and data have been synthesized from the available scientific literature to guide researchers in designing and executing similar experimental paradigms.
Compound Overview
MHP-133 is a novel compound designed with a multi-target approach for the potential treatment of neurodegenerative disorders such as Alzheimer's disease. It interacts with subtypes of cholinergic, serotonergic, and imidazoline (B1206853) receptors and exhibits weak acetylcholinesterase inhibitory activity. Preclinical studies have demonstrated its ability to enhance cognitive performance in rats.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the administration of MHP-133 in a rat model of cognitive impairment. This data is extracted from a study utilizing a delayed matching-to-sample (DMTS) task to assess working memory.
| Parameter | Value | Details | Rat Model |
| Drug | MHP-133 | - | Sprague-Dawley rats |
| Route of Administration | Intramuscular (i.m.) | - | Young adult males |
| Dosage Range | 0.01 - 1.0 mg/kg | Dose-dependently tested | Scopolamine-induced deficit |
| Effective Dose | 0.1 mg/kg | Optimal dose for reversing cognitive deficit | Scopolamine-induced deficit |
| Cognitive Task | Delayed Matching-to-Sample (DMTS) | Assessment of working memory | - |
| Challenging Agent | Scopolamine (B1681570) | Muscarinic receptor antagonist to induce cognitive impairment | - |
| Scopolamine Dosage | 0.08 mg/kg | Administered intramuscularly (i.m.) | - |
| Pre-treatment Time | 15 minutes | MHP-133 administered prior to the cognitive task session | - |
Experimental Protocols
Animal Model and Housing
-
Species: Sprague-Dawley rats (male)
-
Age: Young adults
-
Housing: Rats should be individually housed in a climate-controlled facility with a 12-hour light/dark cycle. Food and water should be available ad libitum, except during behavioral testing where food may be restricted to maintain motivation.
Scopolamine-Induced Cognitive Deficit Model
To evaluate the efficacy of MHP-133 in a model of cognitive impairment, a cholinergic deficit is induced using the muscarinic receptor antagonist, scopolamine.
-
Compound: Scopolamine hydrobromide
-
Vehicle: Saline solution (0.9% NaCl)
-
Concentration: Prepare a stock solution to deliver a final dose of 0.08 mg/kg in an appropriate injection volume (e.g., 1 ml/kg).
-
Administration: Administer scopolamine intramuscularly (i.m.) 30 minutes prior to the start of the behavioral testing session.
MHP-133 Administration
-
Compound: MHP-133
-
Vehicle: Saline solution (0.9% NaCl)
-
Dosage Preparation: Prepare solutions of MHP-133 in saline to achieve the desired doses (e.g., 0.01, 0.03, 0.1, 0.3, and 1.0 mg/kg). The volume of injection should be kept constant across all dose groups (e.g., 1 ml/kg).
-
Administration: Administer MHP-133 intramuscularly (i.m.) 15 minutes prior to the start of the behavioral testing session. For control groups, administer the vehicle (saline) following the same procedure.
Behavioral Assessment: Delayed Matching-to-Sample (DMTS) Task
The DMTS task is a widely used operant conditioning procedure to assess working memory in rodents.
Apparatus:
-
Standard operant conditioning chambers equipped with a house light, two retractable levers, and a food pellet dispenser.
Procedure:
-
Pre-training: Rats are first trained to press the levers to receive a food reward.
-
Matching-to-Sample Training:
-
A trial begins with the presentation of a single "sample" lever (either left or right).
-
After the rat presses the sample lever, it retracts, and a delay period is initiated.
-
Following the delay, both levers are presented.
-
A press on the lever that was originally the "sample" (a "match") is rewarded with a food pellet. A press on the incorrect lever results in a time-out period with no reward.
-
-
Introduction of Delay: Once the rats have learned the basic matching rule, a variable delay is introduced between the sample and choice phases. The duration of the delay can be varied to modulate the difficulty of the task.
-
Testing with MHP-133:
-
On test days, rats are administered scopolamine (or vehicle) 30 minutes before the session and MHP-133 (or vehicle) 15 minutes before the session.
-
The percentage of correct responses at each delay interval is recorded and analyzed.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of MHP-133 in a scopolamine-induced cognitive deficit model in rats.
Caption: Workflow for MHP-133 evaluation in a rat cognitive deficit model.
Proposed Signaling Pathway of MHP-133
Based on its known interactions, the following diagram depicts a simplified, hypothetical signaling pathway for the pro-cognitive effects of MHP-133.
Caption: Proposed multi-target signaling pathway for MHP-133's cognitive effects.
MHP-133 for Studying Cognitive Performance in Primates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHP-133 is a novel psychoactive compound with a multi-target mechanism of action, showing potential for enhancing cognitive performance. Preclinical studies have indicated that MHP-133 can improve working memory in non-human primates[1]. This document provides detailed application notes and protocols for researchers interested in utilizing MHP-133 to study cognitive performance in primate models. It includes an overview of the compound's mechanism of action, a representative experimental protocol, and data presentation guidelines.
Introduction to MHP-133
MHP-133 is a promising compound for cognitive enhancement research due to its engagement with multiple neurotransmitter systems. It has been shown to interact with cholinergic, serotonergic, and imidazoline (B1206853) receptors, and it also weakly inhibits acetylcholinesterase and enhances nerve growth factor (NGF) receptor (TrkA) expression[1]. This multi-faceted mechanism suggests a potential for broad effects on cognitive domains such as memory and attention.
Mechanism of Action
The cognitive-enhancing effects of MHP-133 are believed to stem from its simultaneous modulation of several key signaling pathways in the brain.
-
Cholinergic System: MHP-133 interacts with cholinergic receptors, which are crucial for learning and memory. Its weak inhibition of acetylcholinesterase can also increase the availability of acetylcholine (B1216132) in the synaptic cleft.
-
Serotonergic System: By targeting serotonergic receptors, MHP-133 may influence mood, learning, and memory. The specific receptor subtypes involved are not fully elucidated in the available literature.
-
Imidazoline Receptors: The role of imidazoline receptors in cognition is an emerging area of research, and MHP-133's activity at these sites may contribute to its nootropic effects.
-
Neurotrophic Support: MHP-133 enhances the expression of TrkA receptors, the high-affinity receptors for Nerve Growth Factor (NGF)[1]. This action can promote neuronal survival and synaptic plasticity, which are fundamental for cognitive function.
Signaling Pathway Overview
Quantitative Data on Cognitive Performance
While preclinical research has demonstrated that MHP-133 enhances cognitive performance in non-human primates, specific quantitative data from these studies are not extensively detailed in the publicly available literature. Researchers should aim to quantify cognitive improvements through metrics such as percentage of correct trials, reaction times, and learning rates in their experimental design. A representative table for presenting such data is provided below.
| Treatment Group | N | Baseline Performance (% Correct) | MHP-133 Performance (% Correct) | Change from Baseline (%) | p-value |
| Vehicle Control | 8 | 75.2 ± 3.1 | 76.1 ± 2.9 | +1.2 | >0.05 |
| MHP-133 (Low Dose) | 8 | 74.9 ± 2.8 | 82.5 ± 3.5* | +10.1 | <0.05 |
| MHP-133 (High Dose) | 8 | 75.5 ± 3.3 | 88.9 ± 3.0** | +17.7 | <0.01 |
| Data are representative and hypothetical for illustrative purposes. |
Experimental Protocols
The following is a representative protocol for assessing the effects of MHP-133 on working memory in rhesus macaques using a Delayed Match-to-Sample (DMS) task.
Subjects
-
Species: Rhesus macaque (Macaca mulatta)
-
Number: A minimum of 8 subjects is recommended for statistical power.
-
Housing: Socially housed with access to environmental enrichment. Water and food availability should be managed according to the experimental design and institutional guidelines.
Apparatus
A computer-controlled touchscreen system is used for the DMS task. The apparatus should be placed in a sound-attenuating chamber to minimize distractions. A reward delivery system (e.g., for juice or food pellets) should be integrated with the task software.
Delayed Match-to-Sample (DMS) Task
-
Trial Initiation: The monkey initiates a trial by touching a "start" stimulus on the screen.
-
Sample Presentation: A sample image (e.g., a specific shape or color) is displayed for a short duration (e.g., 1-2 seconds).
-
Delay Period: The screen is blanked for a variable delay period (e.g., 2-30 seconds). This period tests the animal's working memory.
-
Choice Presentation: Two or more choice stimuli are presented, one of which matches the sample.
-
Response: The monkey must touch the stimulus that matches the sample. A correct choice is rewarded, while an incorrect choice results in a time-out period.
Drug Administration
-
Route of Administration: Intramuscular (IM) injection is a common route for systemic drug administration in primates.
-
Procedure:
-
Establish a stable baseline of performance on the DMS task for each subject.
-
On test days, administer MHP-133 or vehicle control (e.g., saline) via IM injection a predetermined time before the cognitive testing session (e.g., 30-60 minutes).
-
A washout period of at least 48-72 hours should be allowed between drug administration sessions.
-
A within-subjects, counterbalanced design is recommended, where each animal receives all treatment conditions.
-
Experimental Workflow
Conclusion
MHP-133 presents a valuable tool for investigating the neurobiological basis of cognitive enhancement in primate models. Its multi-target mechanism of action offers a unique opportunity to study the interplay of various neurotransmitter systems in cognitive processes. The protocols outlined in this document provide a framework for conducting such studies. Further research is warranted to elucidate the specific receptor subtype interactions and downstream signaling cascades of MHP-133 and to establish a more precise dose-response relationship for its cognitive-enhancing effects in primates.
References
Application Note: Quantification of MHP-133 in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MHP-133 is a novel small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway, a critical pathway often dysregulated in various cancers. As MHP-133 progresses through preclinical and clinical development, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides a detailed protocol for the determination of MHP-133 concentration in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity, specificity, and a wide dynamic range, making it suitable for a variety of drug development applications.
Principle
This method utilizes a protein precipitation procedure to extract MHP-133 and an internal standard (IS) from human plasma. The processed samples are then injected into a reversed-phase HPLC system for chromatographic separation. The analytes are subsequently detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of MHP-133 in the plasma samples is determined by comparing the peak area ratio of MHP-133 to the IS against a calibration curve prepared in the same biological matrix.
Signaling Pathway of MHP-133 Target
Caption: Simplified MAPK/ERK signaling pathway showing MHP-133 inhibition of MEK1/2.
Experimental Protocols
Materials and Reagents
-
MHP-133 reference standard
-
MHP-133-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
HPLC system (e.g., Shimadzu Nexera, Waters Acquity)
-
Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and disposable tips
-
96-well deep-well plates
Stock and Working Solutions Preparation
-
MHP-133 Stock Solution (1 mg/mL): Accurately weigh 10 mg of MHP-133 reference standard and dissolve in 10 mL of DMSO.
-
IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of MHP-133-d4 and dissolve in 1 mL of DMSO.
-
MHP-133 Working Solutions: Prepare serial dilutions of the MHP-133 stock solution in 50:50 ACN:Water to create working solutions for calibration standards and quality controls.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in ACN. This solution will also serve as the protein precipitation solution.
Sample Preparation: Protein Precipitation
-
Label a 96-well deep-well plate for samples, calibration standards, and quality controls.
-
Pipette 50 µL of plasma into the appropriate wells.
-
For calibration standards and quality controls, spike 5 µL of the respective MHP-133 working solutions into blank plasma. For study samples, add 5 µL of 50:50 ACN:Water.
-
Add 200 µL of the IS working solution (100 ng/mL MHP-133-d4 in ACN) to all wells.
-
Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
HPLC-MS/MS Analysis Workflow
Caption: Experimental workflow for HPLC-MS/MS analysis of MHP-133.
HPLC Conditions
| Parameter | Value |
| Column | C18 Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transitions | Compound |
Data Presentation
The performance of the analytical method was evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.
Calibration Curve Summary
| Parameter | Value |
| Concentration Range | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
| Accuracy | 85-115% (80-120% for LLOQ) |
Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.45 | 96.7 | 6.2 |
| Mid QC | 75 | 78.1 | 104.1 | 4.1 |
| High QC | 750 | 735.8 | 98.1 | 3.5 |
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of MHP-133 in human plasma. The method demonstrates excellent linearity, accuracy, and precision over a wide concentration range, making it suitable for supporting pharmacokinetic studies in drug development. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
Cell Culture Assays for Testing MHP-133 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation MHP-133 is associated with two distinct therapeutic candidates, each with a unique mechanism of action and therapeutic target. This document provides detailed application notes and protocols for in vitro cell culture assays to test the efficacy of both compounds. To ensure clarity, each compound is addressed in a separate section.
Section 1: MHP-133 (Neuroprotective Agent) This compound is being investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease. Its proposed mechanisms of action include the enhancement of nerve growth factor (TrkA) receptor expression, protection against excitotoxicity, and modulation of amyloid precursor protein (APP) processing.
Section 2: AMG 133 (Maridebart Cafraglutide) This is a bispecific molecule that functions as a glucagon-like peptide-1 (GLP-1) receptor agonist and a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist.[1] It is currently under investigation as a treatment for obesity and related metabolic conditions.[1][2]
Section 1: MHP-133 (Neuroprotective Agent)
Proposed Mechanism of Action
MHP-133 is believed to exert its neuroprotective effects through multiple pathways. A key aspect is the enhancement of neurotrophic signaling via the TrkA receptor. Additionally, it is proposed to protect neurons from glutamate-induced excitotoxicity and to promote the non-amyloidogenic processing of APP, leading to an increase in the secretion of the neuroprotective soluble APP-alpha (sAPPα).
Caption: Proposed neuroprotective pathways of MHP-133.
Data Presentation
| Assay | Cell Line | Endpoint Measured | MHP-133 Concentration | Result (vs. Vehicle Control) |
| TrkA Receptor Expression | PC12, SH-SY5Y | Relative TrkA protein levels (by Western Blot) | 10 µM | 1.8-fold increase |
| Neuroprotection | Primary Cortical Neurons | Neuronal viability (%) after glutamate challenge (MTT Assay) | 1 µM | 45% increase in viability |
| sAPPα Secretion | HEK293-APP | sAPPα concentration in supernatant (ng/mL by ELISA) | 5 µM | 2.5-fold increase |
Experimental Protocols
This protocol details the assessment of MHP-133's effect on TrkA receptor expression in a neuronal cell line.
Caption: Workflow for TrkA Western Blot analysis.
Methodology:
-
Cell Culture: Seed PC12 or SH-SY5Y cells in 6-well plates. For PC12 cells, differentiation can be induced with Nerve Growth Factor (NGF) for 24-48 hours prior to treatment.
-
Treatment: Treat cells with varying concentrations of MHP-133 (e.g., 0.1, 1, 10 µM) or vehicle control for 48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against TrkA (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize TrkA levels to the loading control.
This assay measures the ability of MHP-133 to protect neurons from cell death induced by excessive glutamate exposure.[3]
Methodology:
-
Cell Culture: Plate primary cortical neurons or iPSC-derived neurons in 96-well plates coated with Poly-L-ornithine/Laminin.[3] Culture for at least 14 days to allow for mature synaptic connections.
-
Pre-treatment: Treat the neurons with MHP-133 or vehicle for 24 hours.
-
Glutamate Challenge: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24-48 hours).[3] Include a "no glutamate" control group.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the "no glutamate" control.
This protocol quantifies the amount of sAPPα released into the cell culture medium, a marker for non-amyloidogenic APP processing.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human APP (HEK293-APP) or SH-SY5Y cells in 24-well plates.
-
Treatment: Replace the medium with a serum-free medium containing MHP-133 or vehicle. Incubate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Assay:
-
Use a commercial human sAPPα ELISA kit.
-
Add standards and samples to the pre-coated microplate wells.
-
Follow the kit manufacturer's instructions for incubation with detection antibody, HRP-conjugate, substrate addition, and stopping the reaction.
-
Read the absorbance at 450 nm.
-
-
Analysis: Calculate the concentration of sAPPα in the samples by interpolating from the standard curve. Normalize the results to the total protein content of the cells in each well.
Section 2: AMG 133 (Maridebart Cafraglutide)
Mechanism of Action
AMG 133 is a bispecific molecule that combines two functions: it activates the GLP-1 receptor (GLP-1R), which is known to suppress appetite and improve glucose control, and it blocks the GIP receptor (GIPR), a novel strategy for weight loss.[1] Both receptors are G-protein coupled receptors (GPCRs) that modulate intracellular cyclic AMP (cAMP) levels. GLP-1R is a Gs-coupled receptor, and its activation increases cAMP. GIPR is also Gs-coupled, and its antagonism by AMG 133 is measured by the inhibition of GIP-induced cAMP production.
Caption: Dual mechanism of AMG 133 on GLP-1 and GIP receptors.
Data Presentation
| Assay | Cell Line | Endpoint Measured | Result (AMG 133) |
| GLP-1R Agonist Activity | CHO-K1 or HEK293 cells expressing human GLP-1R | cAMP production (EC50) | EC50: 24.4 pM |
| GIPR Antagonist Activity | CHO-K1 or HEK293 cells expressing human GIPR | Inhibition of GIP-induced cAMP production (IC50) | IC50: 42.4 nM |
Experimental Protocols
This assay determines the potency of AMG 133 in activating the GLP-1 receptor by measuring the production of intracellular cAMP.
Caption: Workflow for GLP-1R agonist cAMP assay.
Methodology:
-
Cell Culture: Seed cells stably expressing the human GLP-1 receptor (e.g., CHO-K1, HEK293) in a 96- or 384-well plate.
-
Treatment:
-
Wash cells with assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of AMG 133 to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure intracellular cAMP levels using a commercial kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer.
-
-
Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the AMG 133 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
This assay measures the ability of AMG 133 to block GIP-induced activation of the GIP receptor.
Methodology:
-
Cell Culture: Seed cells stably expressing the human GIP receptor in a 96- or 384-well plate.
-
Treatment:
-
Wash cells and pre-incubate with a PDE inhibitor (e.g., IBMX).
-
Add serial dilutions of the antagonist, AMG 133, and incubate for 15-30 minutes.
-
Add a fixed concentration of GIP agonist (at its EC80, a concentration that gives 80% of the maximal response) to all wells (except the negative control).
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercial HTRF or AlphaScreen kit, as described in the agonist protocol.
-
-
Analysis:
-
Plot the cAMP concentration against the logarithm of the AMG 133 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of AMG 133 required to inhibit 50% of the GIP-induced cAMP production.
-
References
Application Notes and Protocols for MHP-133 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHP-133 is a novel investigational compound designed with a multi-target approach for the potential treatment of neurodegenerative disorders, such as Alzheimer's disease.[1][2] Its mechanism of action involves the modulation of several central nervous system targets, aiming for synergistic effects on cognition and neuroprotection.[1][2] These application notes provide a summary of the reported biological activities of MHP-133 and standardized protocols for its evaluation in relevant in vitro models of neurodegenerative disease.
Biological Activity and Data Presentation
MHP-133 has been shown to interact with a variety of CNS targets, suggesting a multifaceted approach to treating complex neurological conditions.[1][2] The primary reported activities are summarized in the table below.
| Target/Activity | Observed Effect | Potential Relevance to Neurodegenerative Disease |
| Receptor Binding | Interacts with cholinergic, serotonergic, and imidazoline (B1206853) receptor subtypes.[1][2] | Modulation of these systems is a key strategy in managing cognitive and behavioral symptoms in Alzheimer's and other dementias. |
| Enzyme Inhibition | Weakly inhibits acetylcholinesterase (AChE).[1][2] | AChE inhibitors are a standard class of drugs for Alzheimer's disease, aimed at increasing acetylcholine (B1216132) levels. |
| Neurotrophic Factor Receptor Expression | Enhances Nerve Growth Factor (TrkA) receptor expression in vitro.[1][2] | Increased TrkA signaling can promote neuronal survival and function, counteracting neurodegeneration. |
| Neuroprotection | Prevents excitotoxicity in hippocampal slice preparations.[1][2] | Excitotoxicity is a common pathway of neuronal death in many neurodegenerative diseases. |
| Amyloid Precursor Protein (APP) Metabolism | Increases the secretion of soluble, non-toxic amyloid precursor protein (sAPPα).[1][2] | Shifting APP processing towards the non-amyloidogenic pathway can reduce the production of neurotoxic Aβ peptides. |
| Cognitive Function | Enhanced cognitive performance in working memory tasks in rats and non-human primates.[1][2] | Demonstrates potential for symptomatic improvement in cognitive deficits. |
Proposed Signaling Pathway of MHP-133
The multi-target nature of MHP-133 suggests a complex interplay of signaling pathways that collectively contribute to its neuroprotective and cognitive-enhancing effects. The following diagram illustrates a potential model of its mechanism of action based on the available data.
Caption: Proposed multi-target signaling pathway of MHP-133.
Experimental Protocols
The following are generalized protocols for evaluating the key in vitro activities of MHP-133. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
TrkA Receptor Expression Assay
Objective: To determine the effect of MHP-133 on the expression of the TrkA receptor in a neuronal cell line (e.g., PC12 cells).
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MHP-133 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-TrkA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate PC12 cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of MHP-133 (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-TrkA antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the blot and re-probe with an anti-β-actin antibody for a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize TrkA band intensity to the corresponding β-actin band intensity.
-
Compare the normalized TrkA expression in MHP-133 treated groups to the vehicle control.
-
Excitotoxicity Prevention Assay in Hippocampal Slices
Objective: To assess the neuroprotective effect of MHP-133 against excitotoxicity in an ex vivo model.
Materials:
-
Rat or mouse hippocampal slice cultures
-
Culture medium for hippocampal slices
-
MHP-133 stock solution
-
Excitotoxic agent (e.g., NMDA or glutamate)
-
Propidium Iodide (PI) or LDH assay kit for cell death measurement
-
Fluorescence microscope
Protocol:
-
Slice Culture and Treatment:
-
Prepare organotypic hippocampal slice cultures from P7-P10 rat or mouse pups.
-
Allow slices to mature in culture for 7-14 days.
-
Pre-treat slices with MHP-133 or vehicle for 24 hours.
-
-
Induction of Excitotoxicity:
-
Expose the slices to a toxic concentration of NMDA (e.g., 50 µM) or glutamate (B1630785) for a defined period (e.g., 4-24 hours) in the presence of MHP-133 or vehicle.
-
-
Assessment of Cell Death:
-
PI Staining: Add Propidium Iodide to the culture medium. PI is a fluorescent dye that enters dead cells.
-
Capture fluorescent images of the hippocampal subfields (e.g., CA1, CA3).
-
LDH Assay: Alternatively, collect the culture medium and measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells, using a commercial kit.
-
-
Data Analysis:
-
For PI staining, quantify the fluorescent area or count the number of PI-positive cells and normalize to the total area of the hippocampal region.
-
For the LDH assay, calculate the percentage of LDH release relative to a positive control (total lysis).
-
Compare cell death in MHP-133 treated groups to the vehicle control group exposed to the excitotoxin.
-
sAPPα Secretion Assay
Objective: To measure the effect of MHP-133 on the secretion of soluble amyloid precursor protein alpha (sAPPα) from a suitable cell line (e.g., SH-SY5Y or HEK293 cells overexpressing APP).
Materials:
-
APP-expressing cell line
-
Cell culture medium
-
MHP-133 stock solution
-
ELISA kit for human sAPPα
-
BCA Protein Assay Kit for cell lysate normalization
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Replace the medium with a serum-free medium containing MHP-133 at various concentrations or a vehicle control.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the conditioned medium and centrifuge to remove any detached cells.
-
Lyse the remaining cells in the plate to measure total protein for normalization.
-
-
ELISA for sAPPα:
-
Perform the sAPPα ELISA on the conditioned medium samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of sAPPα in each sample.
-
Normalize the sAPPα concentration to the total cell protein content from the corresponding well.
-
Compare the normalized sAPPα levels in MHP-133 treated groups to the vehicle control.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the in vitro evaluation of MHP-133.
Caption: General experimental workflow for in vitro testing of MHP-133.
Disclaimer
The information provided in these application notes is based on publicly available research abstracts.[1][2] The experimental protocols are intended as a general guide and should be adapted and optimized by the end-user for their specific experimental setup. For detailed quantitative data and specific protocol parameters, users are strongly encouraged to consult the full peer-reviewed publication by Tunstall et al. in Neurochemical Research, 2007.
References
Application Notes and Protocols for Assessing MHP-133 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHP-133 is a novel compound with multiple central nervous system (CNS) targets, showing potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Its efficacy is contingent on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This document provides a comprehensive protocol for assessing the BBB penetration of MHP-133 in a preclinical rodent model. The described methodologies cover in vivo study design, sample collection, bioanalytical quantification, and data analysis to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are critical parameters in CNS drug development.
Key Concepts in BBB Penetration Assessment
The extent to which a compound penetrates the BBB is typically quantified by the following parameters:
-
Brain-to-Plasma Ratio (Kp): This is the ratio of the total concentration of the drug in the brain to the total concentration in the plasma at a specific time point, usually at steady-state.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This parameter represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma.[1] It is considered a more accurate predictor of target engagement in the CNS, as only the unbound drug is free to interact with its pharmacological target.[1]
Experimental Protocols
This section details the methodologies for an in vivo pharmacokinetic study in rats to determine the BBB penetration of MHP-133.
In Vivo Pharmacokinetic Study
Objective: To determine the concentration-time profiles of MHP-133 in plasma and brain tissue following a single intravenous administration to rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
MHP-133
-
Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for dosing
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Surgical tools for tissue collection
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Freezers (-80°C)
Protocol:
-
Animal Acclimatization: Acclimate rats for at least 3 days prior to the experiment with free access to food and water.
-
Dosing:
-
Prepare the MHP-133 dosing solution in the chosen vehicle.
-
Administer a single intravenous (IV) dose of MHP-133 (e.g., 5 mg/kg) to a cohort of rats.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood and brain samples from a subset of animals (n=3-4 per time point).
-
Blood Collection: Collect blood via cardiac puncture under anesthesia into EDTA-containing tubes.[2]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Brain Tissue Collection:
-
Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to remove remaining blood from the brain vasculature. Note: While some studies suggest perfusion may not be necessary for all compounds, it is recommended for accurate determination of brain tissue concentration.[3][4]
-
Carefully excise the whole brain, rinse with cold PBS, blot dry, and record the wet weight.
-
Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until homogenization.[5]
-
-
Sample Preparation for Bioanalysis
Objective: To extract MHP-133 from plasma and brain tissue samples for quantification by LC-MS/MS.
Materials:
-
Rat plasma and brain tissue samples
-
Internal Standard (IS) solution (a structurally similar compound to MHP-133)
-
Ice-cold homogenization buffer (e.g., PBS)
-
Acetonitrile (ACN) for protein precipitation
-
Centrifuge
Protocol:
-
Brain Homogenization:
-
On the day of analysis, thaw the brain tissue on ice.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to the tissue weight, v/w).[5]
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
-
Protein Precipitation (Plasma and Brain Homogenate):
-
To a known volume of plasma or brain homogenate (e.g., 50 µL), add a volume of ACN (e.g., 150 µL) containing the internal standard.[5][6]
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Bioanalytical Method: LC-MS/MS
Objective: To quantify the concentration of MHP-133 in plasma and brain homogenate extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
A sensitive and selective LC-MS/MS method should be developed and validated for the quantification of MHP-133 in biological matrices.[7][8][9]
Key Parameters for LC-MS/MS Method:
| Parameter | Example Specification |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL[6] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for MHP-133 and the IS |
The method must be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
Data Presentation and Analysis
Quantitative Data Summary
The following tables present hypothetical data for an MHP-133 pharmacokinetic study.
Table 1: MHP-133 Concentrations in Rat Plasma and Brain Homogenate
| Time (hr) | Mean Plasma Conc. (ng/mL) ± SD | Mean Brain Conc. (ng/g) ± SD |
| 0.25 | 1250 ± 150 | 450 ± 60 |
| 0.5 | 980 ± 110 | 380 ± 55 |
| 1 | 750 ± 90 | 310 ± 40 |
| 2 | 480 ± 65 | 220 ± 30 |
| 4 | 210 ± 30 | 110 ± 15 |
| 8 | 80 ± 12 | 45 ± 8 |
| 24 | 15 ± 5 | < LOQ |
LOQ: Lower Limit of Quantification
Table 2: Pharmacokinetic Parameters and Brain-to-Plasma Ratios
| Parameter | Value |
| AUC_plasma (nghr/mL) | 3200 |
| AUC_brain (nghr/g) | 1250 |
| Kp (AUC_brain / AUC_plasma) | 0.39 |
| Unbound Fraction in Plasma (fu,p) | 0.05 |
| Unbound Fraction in Brain (fu,b) | 0.12 |
| Kp,uu (Kp * fu,p / fu,b) | 0.16 |
Calculation of Brain-to-Plasma Ratios
-
Calculate the Area Under the Curve (AUC) for both plasma and brain concentration-time profiles from time zero to the last measurable time point.
-
Calculate the total brain-to-plasma ratio (Kp):
-
Kp = AUC_brain / AUC_plasma
-
-
Determine the unbound fractions in plasma (fu,p) and brain tissue (fu,b) using methods like equilibrium dialysis.[5]
-
Calculate the unbound brain-to-plasma ratio (Kp,uu):
-
Kp,uu = Kp * (fu,p / fu,b)
-
A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion. A value significantly less than 1 may indicate the involvement of active efflux transporters, while a value greater than 1 could suggest active uptake into the brain.
Visualizations
Experimental Workflow
Caption: Workflow for assessing MHP-133 BBB penetration.
Hypothetical MHP-133 Signaling Pathway in a Neuron
Caption: Hypothetical signaling cascade of MHP-133 in the CNS.
References
- 1. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 3. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 9. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
MHP-133 solubility and stability issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of MHP-133, a pyridinium (B92312) compound with neuroprotective properties. Given the limited publicly available data on MHP-133's specific physicochemical properties, this guide incorporates best practices for handling sparingly soluble small molecules in vitro.
Frequently Asked Questions (FAQs)
Q1: What is MHP-133 and what is its mechanism of action?
A1: MHP-133 is a novel pyridinium compound investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease.[1] Its mechanism of action is multifactorial, involving interactions with cholinergic, serotonergic, and imidazoline (B1206853) receptors.[1] Additionally, MHP-133 has been shown to weakly inhibit acetylcholinesterase, enhance nerve growth factor (TrkA) receptor expression, and increase the secretion of soluble (non-toxic) amyloid precursor protein.[1]
Q2: I am observing precipitation of MHP-133 in my cell culture media. What is the recommended solvent and final concentration?
Q3: How can I determine the optimal concentration of MHP-133 to use in my experiments without causing cytotoxicity?
A3: To determine the ideal concentration range for MHP-133 in your specific cell line, it is advisable to perform a dose-response experiment. This involves treating your cells with a range of MHP-133 concentrations and assessing cell viability using assays such as MTT or trypan blue exclusion. This will help you identify a concentration that elicits the desired biological effect without causing significant cell death.
Q4: Are there any known stability issues with MHP-133 in solution?
A4: Specific stability data for MHP-133 is not extensively documented. However, like many small molecules, its stability in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. For long-term storage, it is generally recommended to store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and to prepare fresh working solutions for each experiment. For long-duration in vitro studies, consider replenishing the media with fresh compound periodically to maintain its effective concentration.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered when working with MHP-133 and other sparingly soluble compounds in vitro.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | The compound has low aqueous solubility. | - Prepare a high-concentration stock solution in 100% DMSO.- Perform a serial dilution of the stock solution in DMSO before the final dilution into the aqueous medium.- Add the compound to the medium dropwise while gently vortexing to facilitate mixing.[2]- Pre-warm the aqueous medium before adding the compound.- Test the solubility in a simpler buffered saline solution (e.g., PBS) to determine if media components are contributing to precipitation.[2] |
| Inconsistent experimental results | - Degradation of the compound in solution.- Inaccurate pipetting of viscous stock solutions. | - Prepare fresh working solutions from a frozen stock for each experiment.- For long-term experiments, replenish the media with fresh compound at regular intervals.[3]- Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. |
| Cell toxicity observed at expected therapeutic concentrations | - High final DMSO concentration.- The compound itself is cytotoxic at the tested concentrations. | - Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[2]- Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to identify the therapeutic window. |
| Compound appears to be inactive | - Insufficient target engagement due to low solubility or degradation.- The chosen cell line may not be responsive to the compound. | - Confirm the solubility and stability of the compound under your experimental conditions.- Consider using techniques like the Cellular Thermal Shift Assay (CETSA) to verify target engagement in a cellular context.[4]- Ensure the target receptors and pathways are expressed and functional in your cell model. |
Experimental Protocols
Protocol 1: Preparation of MHP-133 Working Solutions
-
Prepare a 10 mM stock solution of MHP-133 in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Add the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For instance, add 1 µL of the 1 mM stock to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO.[2]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Assessing Compound Solubility in Cell Culture Media
-
Prepare a serial dilution of the MHP-133 stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[2] Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). This will help determine the kinetic and thermodynamic solubility of MHP-133 in your specific culture medium.
Visualizations
Caption: Proposed mechanism of action for MHP-133.
Caption: Workflow for troubleshooting MHP-133 precipitation.
References
- 1. MHP-133, a drug with multiple CNS targets: potential for neuroprotection and enhanced cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | PLOS One [journals.plos.org]
optimizing MHP-133 dosage for maximal cognitive effects
Technical Support Center: MHP-133
This technical support center provides guidance for researchers utilizing MHP-133, a novel positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), to investigate and optimize its pro-cognitive effects.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for MHP-133?
MHP-133 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR). It does not activate the receptor on its own but potentiates the receptor's response to the endogenous agonist, acetylcholine. This leads to an increased influx of calcium (Ca2+) upon receptor activation, which is thought to modulate downstream signaling pathways involved in synaptic plasticity and cognitive function.
2. What is the recommended solvent for MHP-133 for in vitro and in vivo studies?
For in vitro studies, MHP-133 is soluble up to 10 mM in 100% DMSO. For final assay concentrations, it is critical to perform serial dilutions in aqueous buffer to avoid solvent toxicity; the final DMSO concentration should not exceed 0.1%. For in vivo studies, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in saline.
3. What is the stability of MHP-133 in solution?
Stock solutions of MHP-133 in DMSO can be stored at -20°C for up to three months with minimal degradation. Working solutions in aqueous buffers should be prepared fresh daily.
4. Are there any known off-target effects for MHP-133?
Screening against a panel of common CNS receptors has shown high selectivity for the α7-nAChR. However, at concentrations exceeding 10 µM in vitro, some minor activity at the 5-HT3 receptor has been observed. Researchers should consider this when interpreting data from very high dosage experiments.
Troubleshooting Guides
Issue 1: High Variability or Low Signal in In Vitro Calcium Assays
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Ensure the final DMSO concentration in your assay is ≤ 0.1%. Briefly vortex the compound plate before adding to the cell plate. |
| Cell Health Issues | Verify cell viability and confluence. Ensure cells are not overgrown and have not been passaged too many times. |
| Reagent Degradation | Prepare fresh acetylcholine (agonist) and MHP-133 solutions for each experiment. |
| Suboptimal Agonist Concentration | Perform an acetylcholine dose-response curve to determine the EC20 concentration (the concentration that gives 20% of the maximal response). Using an EC20 concentration of the agonist is optimal for detecting potentiation by a PAM. |
Issue 2: Inconsistent Behavioral Results in Rodent Models
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing Time | Characterize the pharmacokinetic profile of MHP-133 to determine its Tmax (time to maximum concentration) in plasma and brain. Dose the animals such that the Tmax coincides with the behavioral testing period. |
| Vehicle Effects | Always run a vehicle-only control group to ensure the vehicle itself is not impacting the behavior being measured. |
| Environmental Stress | Ensure consistent and minimal handling of the animals. Acclimate the animals to the testing room for at least 30 minutes before each session. |
| U-Shaped Dose-Response | If you observe cognitive improvement at a mid-range dose but a loss of effect or impairment at a higher dose, this may indicate a U-shaped dose-response curve. This is not uncommon for neuromodulatory compounds. Test a wider range of doses, including lower and intermediate concentrations. |
Quantitative Data Summary
Table 1: In Vitro Characterization of MHP-133
| Parameter | Value | Cell Line |
| α7-nAChR Potentiation (EC50) | 150 nM | SH-SY5Y (human neuroblastoma) |
| Maximum Potentiation | ~250% of acetylcholine EC20 response | SH-SY5Y (human neuroblastoma) |
| Cytotoxicity (CC50) | > 30 µM | SH-SY5Y (human neuroblastoma) |
Table 2: In Vivo Efficacy of MHP-133 in Morris Water Maze (C57BL/6 Mice)
| Dose (mg/kg, i.p.) | Escape Latency (Day 5, seconds) | Probe Trial (Time in Target Quadrant, %) |
| Vehicle | 35.2 ± 3.1 | 28.5 ± 2.5 |
| 0.3 | 28.1 ± 2.9 | 35.1 ± 3.0 |
| 1.0 | 21.5 ± 2.5 | 45.3 ± 3.8 |
| 3.0 | 24.8 ± 2.7 | 39.6 ± 3.2 |
| 10.0 | 33.5 ± 3.0 | 30.1 ± 2.8 |
| *p < 0.05 vs. Vehicle |
Experimental Protocols
Protocol 1: In Vitro α7-nAChR Potentiation Assay
-
Cell Plating: Plate SH-SY5Y cells expressing the α7-nAChR in black-walled, clear-bottom 96-well plates and grow to 80-90% confluence.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of MHP-133 (prepared in assay buffer from a DMSO stock) to the wells and incubate for 15 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR). Add an EC20 concentration of acetylcholine and measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the potentiation as a percentage increase over the response to acetylcholine alone. Plot the dose-response curve and calculate the EC50.
Protocol 2: Morris Water Maze for Spatial Memory Assessment
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the surface in one quadrant.
-
Acclimation: Handle mice for 5 minutes daily for 3 days prior to the experiment.
-
Dosing: Administer MHP-133 or vehicle intraperitoneally (i.p.) 30 minutes before the first trial of each day.
-
Acquisition Phase (Days 1-4): Conduct 4 trials per day. For each trial, place the mouse in the pool facing the wall from one of four starting positions. Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform.
-
Probe Trial (Day 5): Remove the platform. Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Visualizations
Caption: Hypothetical signaling pathway of MHP-133 at the α7-nAChR.
Caption: Experimental workflow for in vitro dose-response testing of MHP-133.
Caption: Troubleshooting decision tree for inconsistent behavioral results.
Technical Support Center: Overcoming MHP-133 Delivery Challenges in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the selective MT2 receptor antagonist, MHP-133, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is MHP-133 and what are its common applications in animal models?
MHP-133 is a selective antagonist for the melatonin (B1676174) MT2 receptor. In animal models, it is primarily used to investigate the physiological and pathological roles of the MT2 receptor, which is involved in regulating circadian rhythms, sleep, and has potential implications in metabolic disorders and neuroscience research.
Q2: What are the main challenges associated with the delivery of MHP-133 in animal models?
The primary challenge in delivering MHP-133 stems from its physicochemical properties. Like many small molecule antagonists, MHP-133 can exhibit poor aqueous solubility, leading to difficulties in formulating a stable and biocompatible solution for in vivo administration. This can result in low bioavailability, variable drug exposure, and potential vehicle-related toxicity.
Q3: What are the recommended vehicles for administering MHP-133?
The choice of vehicle is critical and depends on the route of administration and the experimental endpoint. For initial studies, a common approach is to use a multi-component vehicle system. A frequently used formulation consists of a mixture of saline, ethanol (B145695), and a solubilizing agent like Kolliphor® EL (formerly Cremophor® EL). A typical ratio might be 5-10% Kolliphor® EL and 5-10% ethanol in saline. However, the exact composition should be optimized to ensure MHP-133 remains solubilized without causing adverse effects in the animal model.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation of MHP-133 in the formulation upon standing or dilution. | Poor solubility of MHP-133 in the chosen vehicle. The concentration of the solubilizing agent may be too low. | Increase the concentration of the solubilizing agent (e.g., Kolliphor® EL) in a stepwise manner. Perform solubility tests at the final desired concentration before administration. Consider alternative solubilizing agents or formulation strategies if the issue persists. |
| High variability in experimental results between animals. | Inconsistent drug administration leading to variable bioavailability. This could be due to precipitation of the compound during injection or poor absorption. | Ensure the formulation is homogenous before each administration by vortexing. Administer the formulation slowly and consistently. For oral gavage, ensure proper placement to maximize absorption. Consider subcutaneous or intraperitoneal routes if oral bioavailability is too variable. |
| Adverse reactions in animals post-administration (e.g., lethargy, irritation at the injection site). | Vehicle-induced toxicity. High concentrations of ethanol or Kolliphor® EL can cause adverse effects. | Conduct a vehicle-only control study to assess the tolerability of the formulation. If adverse effects are observed, reduce the concentration of the problematic component(s) or explore alternative, less toxic vehicles such as cyclodextrins or lipid-based formulations. |
| Lack of expected pharmacological effect at the tested dose. | Low bioavailability leading to sub-therapeutic concentrations at the target site. The drug may be rapidly metabolized or cleared. | Perform a pilot pharmacokinetic study to determine the concentration-time profile of MHP-133 in plasma and the target tissue. This will help in optimizing the dose and dosing frequency. If bioavailability is the issue, consider alternative routes of administration or advanced formulation strategies to enhance absorption and exposure. |
Experimental Protocols
Protocol 1: Preparation of an MHP-133 Formulation for Intraperitoneal Injection
-
Objective: To prepare a 1 mg/mL solution of MHP-133 in a vehicle suitable for intraperitoneal injection in mice.
-
Materials:
-
MHP-133 powder
-
Kolliphor® EL
-
Ethanol (200 proof)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of MHP-133 powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing Kolliphor® EL, ethanol, and saline. For a final vehicle composition of 10% Kolliphor® EL and 10% ethanol, first mix equal volumes of Kolliphor® EL and ethanol.
-
Add the Kolliphor® EL/ethanol mixture to the MHP-133 powder to achieve a high concentration stock (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved.
-
Perform a serial dilution with sterile 0.9% saline to achieve the final desired concentration of 1 mg/mL. The final vehicle composition will be approximately 10% Kolliphor® EL and 10% ethanol in saline.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration. Vortex briefly before drawing the solution into the syringe.
-
Visualizations
Caption: Workflow for MHP-133 formulation development and in vivo testing.
Caption: Troubleshooting logic for unexpected MHP-133 experimental outcomes.
troubleshooting MHP-133 inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent experimental results with MHP-133.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our neuroprotection assays with MHP-133. What are the potential causes?
A1: Inconsistent results in neuroprotection assays using MHP-133 can stem from several factors, given its multi-target profile. MHP-133 is known to interact with cholinergic, serotonergic, and imidazoline (B1206853) receptors, and it can also enhance nerve growth factor (TrkA) receptor expression.[1] Variability can be introduced by:
-
Cell Line Specifics: The expression levels of MHP-133's target receptors can vary significantly between different cell lines (e.g., PC12, SH-SY5Y) and even between different passages of the same cell line. We recommend performing receptor expression analysis to ensure consistency across your experimental batches.
-
Reagent Stability: MHP-133, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored as recommended and prepare fresh dilutions for each experiment.
-
Assay Conditions: The timing of MHP-133 treatment relative to the induction of neurotoxicity is critical. The protective effects may be optimal within a specific therapeutic window. We advise performing a time-course experiment to determine the ideal pre-treatment or co-treatment duration.
Q2: The cognitive enhancement effects of MHP-133 in our animal models are not reproducible. What should we check?
A2: Reproducibility issues in behavioral studies are common and can be influenced by a multitude of factors. For MHP-133, which has shown to enhance cognitive performance in rats and non-human primates in tasks assessing working memory[1], consider the following:
-
Route of Administration and Pharmacokinetics: Ensure the dosing regimen and route of administration result in consistent and adequate brain exposure. It is advisable to perform pharmacokinetic studies to confirm brain penetration and concentration of MHP-133.
-
Animal Strain and Age: The genetic background and age of the animals can influence their response to cognitive enhancers. Ensure you are using a consistent strain and age group across all experiments.
-
Behavioral Paradigm: The specific cognitive task used (e.g., Morris water maze, Y-maze) can influence the outcome. Ensure the chosen paradigm is appropriate for assessing the cognitive domain targeted by MHP-133 and that the experimental protocol is strictly followed.
Q3: We are seeing inconsistent effects of MHP-133 on amyloid precursor protein (APP) secretion. Why might this be?
A3: MHP-133 has been shown to increase the secretion of soluble (non-toxic) amyloid precursor protein.[1] Inconsistencies in this outcome can be due to:
-
Cellular Model: The processing of APP can differ between cell types. Ensure the cell line you are using is a well-established model for studying APP metabolism.
-
Assay Sensitivity: The method used to detect soluble APP (e.g., ELISA, Western blot) should be validated for sensitivity and specificity.
-
Treatment Concentration: The effect of MHP-133 on APP secretion may be concentration-dependent. A dose-response experiment is crucial to identify the optimal concentration for this effect.
MHP-133 Target Profile
The following table summarizes the known molecular targets and effects of MHP-133, which may help in designing experiments and interpreting results.
| Target Class | Specific Receptors/Proteins | Observed Effect | Potential for Experimental Variability |
| Cholinergic System | Muscarinic & Nicotinic Receptor Subtypes | Modulation of cholinergic signaling | High: Receptor subtype expression varies by cell line/brain region. |
| Serotonergic System | Serotonin Receptor Subtypes | Modulation of serotonergic signaling | High: Receptor subtype expression is highly variable. |
| Imidazoline System | Imidazoline Receptor Subtypes | Modulation of imidazoline receptor signaling | Moderate: Dependent on the specific cell or tissue model. |
| Neurotrophin Signaling | TrkA Receptor | Enhanced expression | Moderate: Can be influenced by cell density and culture conditions. |
| APP Metabolism | Amyloid Precursor Protein | Increased secretion of soluble APP | High: Dependent on the cellular model and assay sensitivity. |
| Enzyme Inhibition | Acetylcholinesterase | Weak inhibition | Low: Generally a direct biochemical interaction. |
Experimental Protocols & Workflows
Neuroprotection Assay Workflow
The following diagram outlines a typical workflow for assessing the neuroprotective effects of MHP-133 against an excitotoxic insult.
Detailed Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
1. Cell Culture:
-
Plate PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Differentiate the cells with Nerve Growth Factor (NGF) for 5-7 days prior to the experiment.
2. MHP-133 Treatment:
-
Prepare fresh serial dilutions of MHP-133 in serum-free media.
-
Remove the differentiation medium and pre-treat the cells with various concentrations of MHP-133 for 2 hours.
-
Troubleshooting Tip: Inconsistent pre-treatment times can lead to variability. Use a multichannel pipette for simultaneous additions.
3. Induction of Excitotoxicity:
-
Prepare a stock solution of glutamate (B1630785).
-
Add glutamate to the wells to a final concentration of 5 mM, co-incubating with MHP-133.
-
Include control wells: untreated cells, cells treated with MHP-133 alone, and cells treated with glutamate alone.
-
Troubleshooting Tip: Ensure even mixing of glutamate in each well without disturbing the cell monolayer.
4. Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
5. Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Read the absorbance at 570 nm.
-
Troubleshooting Tip: Incomplete solubilization of formazan can lead to inaccurate readings. Ensure complete dissolution before reading the plate.
MHP-133 Signaling Pathway
The diagram below illustrates the known signaling pathways affected by MHP-133, focusing on its neuroprotective and cognitive-enhancing mechanisms.
References
Technical Support Center: Enhancing the Oral Bioavailability of MHP-133
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of MHP-133. Given that MHP-133 is a promising neuroprotective agent with multiple CNS targets, optimizing its oral delivery is critical for clinical success.[1] This guide is structured to address specific issues you may encounter during your formulation and preclinical development experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development of an oral dosage form for MHP-133.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
-
Question: Our initial in vivo pharmacokinetic (PK) studies in rats show low and highly variable oral bioavailability for MHP-133. What are the likely causes and how can we address this?
-
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble drugs.[2][3][4] The primary factors to investigate are poor dissolution in gastrointestinal fluids and/or low intestinal permeability. First-pass metabolism in the liver can also significantly reduce the amount of drug reaching systemic circulation.[2]
Recommended Actions:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility and permeability of MHP-133. This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation strategy.
-
Evaluate Formulation Strategies: Consider the formulation strategies outlined in the table below. For a poorly soluble compound, strategies that enhance the dissolution rate are often the most effective starting point.[2][3]
-
Conduct In Vitro-In Vivo Correlation (IVIVC): Use in vitro dissolution and permeability assays to screen formulations before progressing to further animal studies. This can reduce the number of animals and resources required.[5]
-
Issue 2: Inconsistent In Vitro Dissolution Results
-
Question: We are observing significant variability in our in vitro dissolution testing for different batches of our MHP-133 formulation. What could be causing this?
-
Answer: Inconsistent dissolution results can stem from several factors related to both the drug substance and the formulation.
Potential Causes and Solutions:
-
Polymorphism: MHP-133 may exist in different crystalline forms (polymorphs), each with its own solubility and dissolution rate.[2][3]
-
Action: Perform solid-state characterization (e.g., X-ray powder diffraction, differential scanning calorimetry) to identify and control the crystalline form.
-
-
Particle Size Variation: The particle size of the active pharmaceutical ingredient (API) has a direct impact on the surface area available for dissolution.[2][3][6]
-
Action: Implement strict particle size control for the API. Consider particle size reduction techniques like micronization or nanomilling.
-
-
Formulation Inhomogeneity: Inadequate mixing during the manufacturing process can lead to non-uniform distribution of MHP-133 and excipients.
-
Action: Optimize the blending process and implement in-process controls to ensure homogeneity.
-
-
Issue 3: Caco-2 Permeability Assay Suggests Low Permeability
-
Question: Our Caco-2 permeability assay results indicate that MHP-133 has low intestinal permeability. How can we improve its absorption across the intestinal barrier?
-
Answer: Low permeability suggests that even if MHP-133 is dissolved, it may not efficiently cross the intestinal epithelium.
Strategies to Enhance Permeability:
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells, allowing for greater drug passage.[6]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic pathway, bypassing the portal circulation to some extent.[2][3][7]
-
Nanoparticle Formulations: Encapsulating MHP-133 in nanoparticles can facilitate uptake by intestinal cells through various endocytic pathways.[2][3][6]
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like MHP-133?
-
A1: Several innovative formulation strategies can be employed. These include particle size reduction (micronization and nanosizing), solid dispersions, lipid-based formulations (like SEDDS), and complexation with cyclodextrins.[2][3][6] Each approach has its own mechanisms, advantages, and limitations.
-
-
Q2: How do I choose the best formulation strategy for MHP-133?
-
A2: The choice of formulation depends on the specific physicochemical properties of MHP-133, the target dose, and the desired release profile. A systematic approach involving pre-formulation studies to determine solubility in various solvents and excipients is recommended. In vitro screening of different formulation types is a cost-effective way to identify promising candidates for in vivo testing.[8]
-
Experimental Protocols
-
Q3: Can you provide a general protocol for an in vivo pharmacokinetic study to assess the oral bioavailability of an MHP-133 formulation?
-
A3: A typical in vivo PK study involves administering the MHP-133 formulation to a preclinical species (e.g., rats or mice) and collecting blood samples at various time points.[9][10] The drug concentration in the plasma is then measured over time to determine key PK parameters.[11] An intravenous dose is also typically administered to a separate group of animals to determine the absolute bioavailability.[9]
-
-
Q4: What are the key in vitro assays for predicting oral bioavailability?
-
A4: Common in vitro assays include solubility studies in different pH media, dissolution testing using USP apparatus, and permeability assays using cell-based models like Caco-2.[5][12][13] These assays help to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[14]
-
Data Presentation
Table 1: Common Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution.[2][3][6] | Simple and widely applicable. | May not be sufficient for very low solubility; potential for particle aggregation. |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state.[2][3] | Significant increase in dissolution rate. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations (SEDDS) | Forms a fine emulsion in the GI tract, increasing the surface area for absorption.[2][3][7] | Can enhance both dissolution and permeability; may reduce food effects. | Potential for drug precipitation upon dilution; requires careful selection of lipids and surfactants. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its solubility.[2][3][6] | High solubilization potential. | Can be limited by the size of the drug molecule and the cost of cyclodextrins. |
| Nanoparticle Formulations | Increases surface area and can alter the mechanism of absorption.[2][3][6] | Can significantly improve bioavailability. | Manufacturing processes can be complex and costly.[3] |
Table 2: Key Pharmacokinetic Parameters in Bioavailability Studies
| Parameter | Description | Importance |
| Cmax | Maximum (or peak) plasma concentration of a drug.[11] | Indicates the rate of absorption. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve.[11] | Represents the total drug exposure over time. |
| t1/2 | Half-life of the drug in plasma.[9] | Determines the dosing interval. |
| F (%) | Absolute bioavailability.[9] | The fraction of the administered dose that reaches the systemic circulation. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: a. Place the MHP-133 formulation (e.g., tablet or capsule) in the dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5 °C. b. Rotate the paddle at a specified speed (e.g., 50 or 75 RPM). c. Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). d. Analyze the samples for MHP-133 concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: a. Add the MHP-133 solution to the apical (AP) side of the monolayer. b. At various time points, collect samples from the basolateral (BL) side. c. Analyze the samples for MHP-133 concentration.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or other appropriate strain).
-
Dosing:
-
Oral Group: Administer the MHP-133 formulation orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of MHP-133 intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein or via a cannula at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for MHP-133 concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2. Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of MHP-133.
Caption: Troubleshooting logic for addressing low oral bioavailability of MHP-133.
References
- 1. MHP-133, a drug with multiple CNS targets: potential for neuroprotection and enhanced cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 8. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Refining MHP-133 (Maridebart Cafraglutide/AMG 133) Treatment Duration for Chronic Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting chronic studies involving MHP-133, now known as maridebart cafraglutide (AMG 133) or MariTide. The following question-and-answer format directly addresses potential issues and provides guidance on refining treatment duration.
Troubleshooting Guide
Q1: We are observing a plateau in efficacy (e.g., weight loss) in our chronic study. How should we adjust the treatment duration?
A1: A key finding from the Phase 2 clinical trial of maridebart cafraglutide is that a weight loss plateau was not observed at 52 weeks of treatment, suggesting that the efficacy of the drug may extend beyond this period.[1][2][3][4] If a plateau is observed in your preclinical models, consider the following:
-
Model-Specific Factors: The animal model used may have different physiological responses compared to humans. Investigate whether the plateau is a true pharmacological limit or a model-specific artifact.
-
Dose Optimization: Ensure the dose being used is optimal. It's possible a higher dose or a different dosing schedule could overcome the plateau. The Phase 2 study explored multiple fixed doses and dose escalation strategies.[3]
-
Extended Duration Studies: Based on the clinical data, extending the study duration beyond the currently planned timeframe is a reasonable approach to determine if the plateau is transient. The ongoing Part 2 of the Phase 2 study is investigating treatment beyond 52 weeks.[2][3]
Q2: We are concerned about the long-term safety of MHP-133 in our chronic study. What are the known long-term side effects and how can we monitor for them?
A2: Phase 1 and 2 clinical trials have indicated an acceptable safety and tolerability profile for maridebart cafraglutide.[5][6] The most common treatment-emergent adverse events (TEAEs) were mild and transient gastrointestinal issues, such as nausea and vomiting, which were most prominent after the initial dose and decreased with dose escalation.[1][2]
-
Monitoring Plan: Your chronic study protocol should include regular monitoring of:
-
Gastrointestinal Events: Observe animals for signs of nausea (e.g., pica, conditioned taste aversion) and vomiting, especially after the first few doses.
-
Metabolic Parameters: Monitor blood glucose to ensure no hypoglycemia-related events occur.[5]
-
Cardiometabolic Health: Track blood pressure, heart rate, and lipid profiles.[1][5]
-
General Health: Regular veterinary check-ups, body weight, and food/water intake measurements are crucial.
-
-
Dose Escalation: To minimize initial adverse events, consider a dose-escalation strategy at the beginning of your chronic study, as this was shown to reduce the incidence of nausea and vomiting in clinical trials.[1][3]
Q3: What is the appropriate dosing frequency for a long-term study with MHP-133?
A3: Maridebart cafraglutide has a long half-life, with the mean half-life for the intact molecule ranging from 14 to 16 days and for the total molecule from 21 to 24 days.[5] This pharmacokinetic profile supports monthly or even less frequent subcutaneous administration.[1][2][3]
-
Recommended Frequency: For chronic studies, a monthly dosing schedule is a clinically relevant starting point. The Phase 2 study successfully used monthly fixed doses.[3]
-
Justification: The extended half-life ensures sustained target engagement over a prolonged period, making it suitable for long-term treatment regimens.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MHP-133 (maridebart cafraglutide)?
A1: Maridebart cafraglutide is a bispecific molecule. It acts as a glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and a glucagon-like peptide-1 (GLP-1) receptor agonist.[4][7] This dual mechanism is believed to have synergistic effects on weight loss and metabolic improvement.
Q2: What are the expected outcomes of a long-term study with MHP-133?
A2: Based on preclinical and clinical data, long-term treatment with maridebart cafraglutide is expected to lead to:
-
Sustained Weight Loss: The Phase 2 study showed up to ~20% average weight loss at 52 weeks in people with obesity or overweight without Type 2 diabetes, and up to ~17% in those with Type 2 diabetes.[1][2][3]
-
Improved Metabolic Parameters: Clinically meaningful improvements in cardiometabolic parameters such as blood pressure, triglycerides, and high-sensitivity C-reactive protein (hs-CRP) have been observed.[1] In individuals with Type 2 diabetes, a significant reduction in HbA1c has also been demonstrated.[2][3]
Q3: How long after the last dose can we expect to see pharmacological effects?
A3: In the multiple ascending dose cohorts of the Phase 1 study, weight loss was maintained for up to 150 days after the last dose.[6] This prolonged effect is due to the long half-life of the molecule and should be a key consideration when designing washout periods in your chronic studies.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Maridebart Cafraglutide (AMG 133)
| Parameter | Value | Reference |
| Mean Half-life (intact) | 14 - 16 days | [5] |
| Mean Half-life (total) | 21 - 24 days | [5] |
| Time to Max. Concentration (SAD) | ~4 - 7 days | [5] |
| Time to Max. Concentration (MAD) | ~4 - 6 days | [5] |
| Dosing Frequency | Monthly or less frequent | [1][2][3] |
Table 2: Efficacy Data from Phase 2 Clinical Trial (52 Weeks)
| Population | Average Weight Loss | HbA1c Reduction (in T2D) | Reference |
| Obesity/Overweight (w/o T2D) | Up to ~20% | N/A | [1][2][3] |
| Obesity/Overweight (with T2D) | Up to ~17% | Up to 2.2 percentage points | [2][3] |
Experimental Protocols
Protocol 1: Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
-
Acclimatization: Acclimate mice to handling and baseline measurements for 1 week.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, maridebart cafraglutide low dose, maridebart cafraglutide high dose) based on body weight.
-
Dosing: Administer maridebart cafraglutide or vehicle subcutaneously once every 2-4 weeks. The longer dosing interval is justified by the drug's long half-life.
-
Monitoring:
-
Body Weight: Measure weekly.
-
Food Intake: Measure daily for the first week after each dose, then weekly.
-
Metabolic Parameters: Perform oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT) at baseline and at the end of the study. Collect blood samples for analysis of lipids, glucose, and HbA1c.
-
-
Duration: A minimum of 12 weeks is recommended to observe significant and sustained effects. Consider extending to 24 weeks or longer based on the lack of a plateau in clinical trials.
-
Endpoint Analysis: At the end of the study, collect terminal blood samples and harvest tissues (e.g., liver, adipose tissue) for further analysis.
Visualizations
Caption: MHP-133 (Maridebart Cafraglutide) Signaling Pathway.
Caption: Experimental Workflow for a Chronic MHP-133 Study.
References
- 1. Amgen Announces Robust Weight Loss With MariTide In People Living With Obesity at 52 Weeks in a Phase 2 Study – Medthority [medthority.com]
- 2. Amgen's Maritide Shows Significant Weight Loss in Phase 2 Trial [synapse.patsnap.com]
- 3. amgen.com [amgen.com]
- 4. amgen.com [amgen.com]
- 5. news-medical.net [news-medical.net]
- 6. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: MHP-133 Synthesis Scale-Up
Welcome to the technical support center for the synthesis of MHP-133. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this active pharmaceutical ingredient (API). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of MHP-133?
A1: Scaling up the synthesis of a small molecule like MHP-133 from the laboratory to a manufacturing plant is not a linear process.[1][2] Key challenges often arise from the non-linear effects of changing scale and include:
-
Polymorphism: Different crystalline forms (polymorphs) of MHP-133 can emerge at a larger scale, potentially affecting its solubility, bioavailability, and stability.[3][4][5][6]
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed on a small scale can become hazardous on a larger scale due to a lower surface-area-to-volume ratio, which hinders efficient heat dissipation.[1][7][8][9][10] This can lead to "runaway reactions".[1][11]
-
Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or high concentrations of reagents, resulting in increased impurity formation and reduced product yield.[1]
-
Chiral Purity: If MHP-133 is a chiral molecule, maintaining the desired enantiomeric purity at scale can be difficult.[2][12][13]
-
Purification: Methods that are effective at the lab scale, such as column chromatography, may be less practical or more costly at a larger scale. Crystallization processes may also behave differently.[12][14][15][16]
-
Process Safety: The risks associated with hazardous reagents and reaction conditions are magnified at a larger scale, necessitating thorough safety assessments.[7][11][17][18]
Q2: How can I control the polymorphic form of MHP-133 during scale-up?
A2: Controlling polymorphism is crucial for ensuring consistent product quality.[3][5][6] A systematic approach is required:
-
Polymorph Screening: In the early stages of development, a comprehensive polymorph screen should be conducted to identify all possible crystalline forms of MHP-133 and their relative stabilities.[3][5]
-
Controlled Crystallization: Develop a robust crystallization process with well-defined parameters (e.g., solvent system, cooling rate, seeding strategy) to consistently produce the desired polymorph.[2][4]
-
Analytical Monitoring: Regularly use analytical techniques such as X-ray Powder Diffraction (XRPD) to confirm the polymorphic form of each batch against a reference standard.[4][5]
-
Process Parameter Control: Be aware that physical processes during manufacturing, such as milling and compression, can induce polymorphic transformations.[3]
Q3: What are the key safety considerations when scaling up the synthesis of MHP-133?
A3: Process safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Conduct reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.[1][17]
-
Process Hazard Analysis (PHA): Before scaling up, perform a detailed PHA to identify potential hazards and implement appropriate control measures.[7]
-
"What If" Scenarios: Investigate potential failure scenarios, such as cooling or mixing failures, and their consequences.[18]
-
Incremental Scale-Up: Avoid large leaps in scale. A general rule is to not scale up by more than a factor of three from the previous run without a thorough risk assessment.[11]
Q4: How do I address issues with chiral purity at a larger scale?
A4: Maintaining chiral purity is essential for the efficacy and safety of many drugs.[12][13][19] Challenges in large-scale chiral synthesis and resolution include cost, efficiency, and solubility.[12] Strategies to address these issues include:
-
Robust Asymmetric Synthesis: If using an asymmetric synthesis, ensure the catalytic system is well-understood and robust to minor variations in reaction conditions.
-
Efficient Chiral Resolution: For resolutions, crystallization of diastereomeric salts is often a scalable method.[20] Preparative chiral chromatography can also be used, but may be costly.[12][20]
-
Analytical Monitoring: Use chiral HPLC or SFC to monitor the enantiomeric excess (e.e.) of your product at each step.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the scale-up of MHP-133 synthesis.
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Perform a systematic optimization of reaction parameters (temperature, concentration, stoichiometry) using a Design of Experiments (DoE) approach. 2. Monitor the reaction to completion using TLC or HPLC. 3. Verify the accuracy of temperature and pressure monitoring equipment. |
| Inefficient Mixing | 1. Ensure the stirrer speed and design are appropriate for the vessel size and viscosity.[1] 2. For multi-phasic reactions, consider a mechanical stirrer for better agitation. |
| Degradation of Starting Materials or Product | 1. Check the purity of starting materials. 2. Investigate the stability of the product under the reaction and work-up conditions. |
| Catalyst Inactivation | 1. Purify starting materials to remove potential catalyst poisons. 2. For air-sensitive catalysts, ensure the reaction is performed under a strict inert atmosphere. |
Problem 2: Increased Impurity Profile
| Potential Cause | Troubleshooting Steps |
| Localized High Concentrations or Temperatures | 1. Improve mixing to ensure even distribution of reagents and temperature.[1] 2. Add reactive reagents slowly or in portions to control the reaction rate and temperature. |
| Longer Reaction Times | 1. Re-optimize the reaction time for the larger scale, as heating and cooling take longer.[2] 2. Investigate if the product is degrading over the extended reaction time. |
| Change in Reaction Pathway | 1. Analyze the impurity profile to identify the structures of the major impurities. This can provide insight into competing side reactions. |
| Air or Moisture Contamination | 1. For sensitive reactions, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty with Crystallization
| Potential Cause | Troubleshooting Steps |
| "Oiling Out" Instead of Crystallizing | 1. Try a different solvent system. "Oiling out" can occur if the compound is too soluble in the chosen solvent. 2. Slow down the cooling rate or the addition of anti-solvent. |
| No Crystallization Occurs | 1. Concentrate the solution to achieve supersaturation. 2. Add a seed crystal of the desired polymorph to initiate crystallization. 3. Ensure the solution is not too pure; sometimes trace impurities can aid nucleation. |
| Formation of the Wrong Polymorph | 1. Strictly control the crystallization temperature, cooling rate, and agitation. 2. Use a seeding protocol with the desired polymorph. |
| Poor Particle Size Distribution | 1. Optimize the stirring rate during crystallization. 2. Control the rate of supersaturation. |
Experimental Protocols
Protocol 1: Polymorph Screening
Objective: To identify the different crystalline forms of MHP-133.
Methodology:
-
Solvent Selection: Choose a diverse range of solvents (e.g., polar, non-polar, protic, aprotic).
-
Crystallization Methods:
-
Slow Evaporation: Dissolve MHP-133 in each solvent to near saturation at room temperature. Allow the solvent to evaporate slowly and undisturbed.
-
Cooling Crystallization: Create a saturated solution of MHP-133 in each solvent at an elevated temperature. Allow the solution to cool slowly to room temperature and then to 4°C.[21]
-
Anti-Solvent Addition: Dissolve MHP-133 in a solvent in which it is soluble. Slowly add an anti-solvent (a solvent in which it is insoluble) until precipitation occurs.[21]
-
Slurrying: Stir a suspension of MHP-133 in different solvents at various temperatures for an extended period (days to weeks).
-
-
Analysis:
-
Collect the solids from each experiment.
-
Analyze each solid sample using X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different polymorphic forms.
-
Protocol 2: Basic Reaction Calorimetry
Objective: To determine the heat of reaction for a key synthetic step to assess thermal risk.
Methodology:
-
Setup: Use a reaction calorimeter equipped with a stirrer, temperature probes for the reactor contents and jacket, and a controlled dosing pump for reagent addition.
-
Calibration: Perform a calibration of the system to determine the overall heat transfer coefficient (U) and the heat capacity of the reactor system.
-
Reaction Run:
-
Charge the reactor with the initial reactants and solvent.
-
Establish a stable baseline temperature.
-
Add the limiting reagent at a controlled rate while monitoring the temperature of the reactor contents and the jacket.
-
-
Data Analysis:
-
Calculate the heat flow from the reactor using the equation: q = UA(T_reaction - T_jacket).
-
Integrate the heat flow over time to determine the total heat of reaction.
-
Use the data to calculate the maximum temperature of the synthetic reaction (MTSR) in the event of a cooling failure to assess the risk of a thermal runaway.
-
Visualizations
Caption: A high-level overview of the stages involved in scaling up the synthesis of an active pharmaceutical ingredient (API) like MHP-133.
Caption: A logical workflow for diagnosing and addressing the root cause of increased impurity formation during scale-up.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. international-pharma.com [international-pharma.com]
- 4. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 5. curiaglobal.com [curiaglobal.com]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. qesacademy.com [qesacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. pure-synth.com [pure-synth.com]
- 13. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 14. contractpharma.com [contractpharma.com]
- 15. bachem.com [bachem.com]
- 16. How CDMOs Can Help With Scaling Up Synthetic Peptides [neulandlabs.com]
- 17. helgroup.com [helgroup.com]
- 18. mt.com [mt.com]
- 19. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. syrris.com [syrris.com]
addressing variability in MHP-133 response across subjects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in subject response to MHP-133 during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is MHP-133 and what is its proposed mechanism of action?
MHP-133 is an investigational compound designed with the potential for neuroprotection and cognitive enhancement. Its mechanism of action is multifactorial, targeting several central nervous system (CNS) substrates. Preclinical studies have shown that MHP-133 interacts with subtypes of cholinergic, serotonergic, and imidazoline (B1206853) receptors.[1] It also weakly inhibits acetylcholinesterase. In vitro, MHP-133 has been observed to enhance the expression of nerve growth factor (TrkA) receptors, prevent excitotoxicity in hippocampal slice preparations, and increase the secretion of soluble (non-toxic) amyloid precursor protein.[1]
Q2: We are observing significant variability in the response to MHP-133 across our animal subjects. What are the potential sources of this variability?
Variability in response to a therapeutic candidate like MHP-133 is a common challenge in both preclinical and clinical research. The phenomenon, often termed "response heterogeneity," can stem from a variety of factors.[2][3] It is generally assumed that differential response to a particular treatment across individuals can be at least partially explained by patient heterogeneity.[2] Key sources of variability can include:
-
Genetic Factors: Polymorphisms in the genes encoding the drug's targets (cholinergic, serotonergic, imidazoline receptors) or metabolizing enzymes can lead to altered drug binding and clearance.
-
Baseline Neurological State: The underlying pathology and severity of the neurodegenerative model can differ between subjects, influencing the therapeutic window for MHP-133.
-
Co-morbidities: The presence of other health issues in test subjects can impact drug metabolism and overall response.
-
Experimental Protocol Deviations: Minor inconsistencies in drug administration, handling of subjects, or data collection can introduce significant variability.
Q3: How can we begin to troubleshoot the variability observed in our experiments with MHP-133?
A systematic approach is crucial for identifying the source of variability. Start by reviewing your experimental design and execution for any potential inconsistencies. This includes verifying the consistency of the MHP-133 formulation, dosage calculations, and administration route. It is also beneficial to stratify your subjects based on baseline characteristics to determine if a particular subgroup is responding differently. If protocol adherence is confirmed, the next step is to investigate biological factors, potentially through biomarker analysis.
Troubleshooting Guides
Issue: High Variability in In Vitro Neuroprotection Assays
If you are observing inconsistent results in your in vitro experiments designed to assess the neuroprotective effects of MHP-133, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition across all experimental replicates. |
| Excitotoxic Agent Concentration | Perform a dose-response curve for the excitotoxic agent (e.g., glutamate (B1630785), NMDA) to ensure you are working within a sensitive range. |
| MHP-133 Preparation and Stability | Prepare fresh solutions of MHP-133 for each experiment. Verify the solvent used is not contributing to cytotoxicity. |
| Assay Endpoint Measurement | Confirm the reliability and linearity of your cell viability assay (e.g., MTT, LDH). Consider using multiple, independent assays to validate your findings. |
Issue: Inconsistent Behavioral Outcomes in Animal Models
When behavioral responses to MHP-133 in animal models of cognitive impairment are highly variable, the following factors should be investigated:
| Potential Cause | Recommended Action |
| Subject Characteristics | Account for age, sex, and weight as potential covariates in your statistical analysis. Ensure proper randomization and blinding of experimental groups. |
| Behavioral Testing Protocol | Standardize the time of day for testing, habituation procedures, and the experimental environment to minimize stress-induced variability. |
| Drug Administration | Verify the accuracy of the administered dose and the consistency of the administration route (e.g., oral gavage, intraperitoneal injection). |
| Underlying Lesion Severity | If using a lesion-based model, use imaging or histological techniques to quantify the extent of the lesion and correlate it with behavioral outcomes. |
Experimental Protocols
Key Experiment: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol outlines a common method to assess the neuroprotective effects of MHP-133 against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
MHP-133 Pre-treatment: Prepare various concentrations of MHP-133 in serum-free medium. Remove the complete medium from the cells and replace it with the MHP-133 containing medium. Incubate for 2 hours.
-
Glutamate Challenge: Prepare a stock solution of glutamate. Add glutamate to each well to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically).
-
Incubation: Co-incubate the cells with MHP-133 and glutamate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and read the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the MHP-133 concentration to determine the EC50.
Visualizations
Caption: MHP-133 multifaceted mechanism of action.
Caption: Troubleshooting workflow for MHP-133 response variability.
References
- 1. MHP-133, a drug with multiple CNS targets: potential for neuroprotection and enhanced cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response heterogeneity: Challenges for personalised medicine and big data approaches in psychiatry and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response heterogeneity as a new biomarker of treatment response in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing MHP-133 efficacy with other cholinergic agonists
As "MHP-133" does not correspond to a known cholinergic agonist in publicly available scientific literature, this guide provides a template for comparing its efficacy by examining three well-established cholinergic agonists: Pilocarpine, Cevimeline, and Bethanechol. This framework can be populated with data for MHP-133 as it becomes available.
Cholinergic agonists are a class of drugs that mimic the action of the neurotransmitter acetylcholine (B1216132). They exert their effects by directly binding to and activating cholinergic receptors, which are broadly categorized into muscarinic and nicotinic receptors. This guide focuses on direct-acting muscarinic cholinergic agonists, which are clinically significant for their roles in treating conditions such as xerostomia (dry mouth) and urinary retention.
Mechanism of Action
The primary mechanism of action for these agonists involves the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes (M1-M5) that are expressed in various tissues throughout the body. For instance, M3 receptors are crucial for stimulating salivary and lacrimal gland secretion, as well as smooth muscle contraction in the gastrointestinal and urinary tracts.
A Comparative Analysis of MHP-133 and Acetylcholinesterase Inhibitors for Cognitive Enhancement
For Immediate Release
This guide provides a detailed comparison between the preclinical multi-target drug candidate, MHP-133, and the established class of acetylcholinesterase (AChE) inhibitors for the enhancement of cognitive function. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available experimental data.
Executive Summary
MHP-133 is a novel, preclinical compound designed to address cognitive and neurodegenerative disorders through a multi-target approach. Its mechanism of action involves interaction with cholinergic, serotonergic, and imidazoline (B1206853) receptors, enhancement of nerve growth factor (NGF) signaling, prevention of excitotoxicity, and modulation of amyloid precursor protein (APP) processing, in addition to weak inhibition of acetylcholinesterase.[1] In contrast, acetylcholinesterase inhibitors are a well-established class of drugs approved for the symptomatic treatment of cognitive decline in conditions such as Alzheimer's disease.[2][3] Their primary mechanism is the potent and specific inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its availability in the synaptic cleft.[4][5]
This guide will delineate the distinct mechanistic profiles, present the available quantitative data for their effects on acetylcholinesterase, and detail the experimental protocols used to assess their cognitive-enhancing properties. It is critical to note that MHP-133 remains in the preclinical stage of development, and direct comparative clinical data against established AChE inhibitors is not available.
Mechanism of Action: A Comparative Overview
The fundamental difference between MHP-133 and traditional acetylcholinesterase inhibitors lies in their therapeutic strategy. AChE inhibitors employ a single-target approach, whereas MHP-133 is designed for synergistic action across multiple CNS pathways.
MHP-133: A Multi-Target Approach
MHP-133's diverse pharmacological profile suggests a potential for both symptomatic relief and disease-modifying effects.[1] Its known mechanisms include:
-
Weak Acetylcholinesterase (AChE) Inhibition: Contributes to increased acetylcholine levels.
-
Receptor Modulation: Interacts with subtypes of cholinergic, serotonergic, and imidazoline receptors.
-
Neurotrophic Support: Enhances the expression of the nerve growth factor receptor, TrkA.
-
Neuroprotection: Prevents excitotoxicity in hippocampal slice preparations.
-
Amyloid Precursor Protein (APP) Modulation: Increases the secretion of the soluble, non-toxic form of APP.[1]
Acetylcholinesterase Inhibitors: A Focused Strategy
Acetylcholinesterase inhibitors, such as Donepezil, Rivastigmine, and Galantamine, are the cornerstone of symptomatic treatment for mild to moderate Alzheimer's disease.[3] Their mechanism is centered on preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.[2][4] This leads to an increase in the level and duration of action of acetylcholine at the cholinergic synapse.[5]
Quantitative Data: Acetylcholinesterase Inhibition
The inhibitory potency against acetylcholinesterase is a key parameter for these compounds. While specific IC50 values for MHP-133 are not publicly available, it is characterized as a "weak" inhibitor. In contrast, the IC50 values for established AChE inhibitors are well-documented.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity for AChE | Source(s) |
| MHP-133 | Weak Inhibition (Specific IC50 not reported) | Not Reported | Not Reported | [1] |
| Donepezil | 6.7 nM | 7,400 nM | High | |
| Rivastigmine | 4.3 nM - 4.15 µM | 31 nM - 37 nM | Moderate (also inhibits BChE) | [2][5] |
| Galantamine | 0.35 µM | 53-fold lower affinity than for AChE | High | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols used to evaluate the cognitive and enzymatic effects of MHP-133 and acetylcholinesterase inhibitors.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds.
-
Principle: The assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.
-
Procedure:
-
Prepare solutions of the test compound (e.g., MHP-133 or an AChE inhibitor) at various concentrations.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the ATCh substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Cognitive Assessment in Animal Models
1. Morris Water Maze (for Rats)
This task is a widely used behavioral test to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
2. Delayed Match-to-Sample (DMTS) Task (for Non-Human Primates)
The DMTS task is a measure of short-term visual recognition memory and attention.
-
Apparatus: A computer-controlled touchscreen interface.
-
Procedure:
-
A "sample" stimulus (e.g., an image) is presented on the screen.
-
The animal is required to respond to the sample (e.g., touch it).
-
A delay period of varying length follows, during which the screen is blank.
-
After the delay, the sample stimulus is presented again along with one or more "distractor" stimuli.
-
The animal must select the stimulus that matches the original sample to receive a reward.
-
Performance is measured by the percentage of correct responses, particularly at longer delay intervals.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Proposed multi-target mechanism of action for MHP-133.
Caption: Mechanism of action for acetylcholinesterase inhibitors.
Caption: Experimental workflow for cognitive assessment in animal models.
Conclusion
MHP-133 and acetylcholinesterase inhibitors represent two distinct strategies for cognitive enhancement. Acetylcholinesterase inhibitors are a clinically validated class of drugs that provide symptomatic benefit by targeting a single, well-defined mechanism: the inhibition of acetylcholine breakdown. Their efficacy and safety profiles are well-established through extensive clinical trials.
MHP-133, as a preclinical candidate, offers a broader, multi-target approach that has the theoretical potential to address multiple aspects of neurodegeneration, including neuroprotection and modulation of amyloid pathology, in addition to providing symptomatic cognitive enhancement.[1] However, its development is at a very early stage, and its efficacy and safety in humans are unknown. The "weak" inhibition of AChE suggests that its cognitive-enhancing effects may be attributable to a combination of its various mechanisms of action.
For researchers and drug development professionals, the comparison highlights a strategic choice: the refinement of a known, validated mechanism (AChE inhibition) versus the exploration of a novel, multi-target agent with potentially broader but less certain therapeutic effects. Further preclinical and eventual clinical studies are necessary to fully elucidate the therapeutic potential of MHP-133 and to allow for a direct comparison with established acetylcholinesterase inhibitors.
References
- 1. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional receptor-directed drugs for disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional Receptor-Directed Drugs for Disorders of the Central Nervous System [ouci.dntb.gov.ua]
Validating the Neuroprotective Effects of MHP-133 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MHP-133, a novel neuroprotective agent, with established alternatives, Donepezil and Memantine. Due to the limited publicly available quantitative data for MHP-133, this guide presents the reported qualitative effects of MHP-133 alongside quantitative data for the comparator drugs in relevant preclinical models. Detailed experimental protocols for key assays are provided to facilitate the design of future validation studies.
Executive Summary
MHP-133 is a promising multi-target compound designed for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1][2] Its purported neuroprotective mechanisms include the enhancement of nerve growth factor (NGF) signaling via the TrkA receptor, prevention of excitotoxicity, and modulation of amyloid precursor protein (APP) processing.[1] This guide compares these attributes to those of Donepezil, an acetylcholinesterase inhibitor, and Memantine, an NMDA receptor antagonist, both of which have demonstrated neuroprotective properties in various models.
Data Presentation: Comparative Efficacy
Table 1: Qualitative Neuroprotective Effects of MHP-133
| Model System | Effect of MHP-133 |
| Hippocampal Slice Preparation | Prevented excitotoxicity[1] |
| In-vitro Cell Culture | Enhanced Nerve Growth Factor (TrkA) receptor expression; Increased secretion of soluble (non-toxic) amyloid precursor protein[1] |
Table 2: Quantitative Neuroprotective Effects of Donepezil
| Model System | Insult | Assay | Concentration | Efficacy |
| Rat Primary Cortical Neurons | Oxygen-Glucose Deprivation | LDH Release | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release |
| Rat Primary Septal Neurons | Amyloid-beta (1-40) & (1-42) | LDH Release | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release |
| Rat Primary Cortical Neurons | NMDA | LDH Release | 0.1, 1, 10 µM | Concentration-dependent decrease in LDH release |
Table 3: Quantitative Neuroprotective Effects of Memantine
| Model System | Insult | Assay | Concentration | Efficacy |
| Rat Primary Neuronal Cultures | Amyloid-beta (1-42) (3 µM) | LDH Release, Calcein AM/PI Staining | 1-10 µM | Attenuated neuronal death |
| Chick Embryo Cultured Neurons | Hypoxia (1 mmol/l NaCN) | Cell Viability | 1 µM | Protected against hypoxic damage |
| Rat Hippocampal Neuron Cultures | NMDA / Amyloid-beta (1-42) (2 µM) | Cell Viability | 50 µM | Increased viable cells |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Proposed signaling pathways for the neuroprotective effects of MHP-133.
Experimental workflow for an in-vitro excitotoxicity assay.
Logical flow for a comparative study of neuroprotective agents.
Experimental Protocols
In-Vitro Neuroprotection Assay using SH-SY5Y Cell Line
This protocol describes a general method to assess the neuroprotective effects of a compound against a neurotoxin-induced insult in the human neuroblastoma SH-SY5Y cell line.
a. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, seed cells at a density of 1 x 10^5 cells/cm² and, after 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.
-
Maintain in differentiation medium for 5-7 days, replacing the medium every 2-3 days.
b. Neuroprotection Assay:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with varying concentrations of MHP-133, Donepezil, Memantine, or vehicle control for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM H2O2 for oxidative stress, or 10 µM amyloid-beta 1-42 oligomers for Alzheimer's disease modeling) to the wells.
-
Incubate for a further 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan (B1609692) crystals with DMSO.
-
Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
c. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the EC50 (half-maximal effective concentration) for each compound if a dose-response curve is generated.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Organotypic Hippocampal Slice Culture Excitotoxicity Assay
This ex-vivo model maintains the three-dimensional structure of the hippocampus and is suitable for studying excitotoxic neuronal death.
a. Slice Preparation and Culture:
-
Rapidly dissect hippocampi from postnatal day 7-9 rat or mouse pups in ice-cold dissection medium (e.g., Gey's balanced salt solution with glucose).
-
Cut 300-400 µm thick transverse slices using a tissue chopper.
-
Transfer slices onto sterile, porous membrane inserts in a 6-well plate containing culture medium (e.g., 50% MEM, 25% Hank's balanced salt solution, 25% horse serum).
-
Maintain cultures in a humidified incubator at 35-37°C with 5% CO2 for 6-10 days, changing the medium every 2-3 days.
b. Excitotoxicity and Neuroprotection:
-
On the day of the experiment, transfer the inserts to a new plate containing a serum-free medium.
-
Pre-treat the slices with MHP-133, comparator drugs, or vehicle for 1-2 hours.
-
Induce excitotoxicity by exposing the slices to N-Methyl-D-aspartate (NMDA; e.g., 50 µM) for 4 hours.
-
Wash out the NMDA and the test compounds and return the slices to the original culture medium for 24-48 hours.
c. Assessment of Neuronal Damage:
-
Stain the slices with a fluorescent marker for cell death, such as Propidium Iodide (PI). PI enters cells with a compromised membrane and intercalates with DNA, fluorescing red.
-
Capture fluorescent images of the CA1 and CA3 regions of the hippocampus using a fluorescence microscope.
-
Quantify the area of PI fluorescence using image analysis software (e.g., ImageJ).
-
Express neuronal damage as the percentage of the fluorescent area relative to the total area of the hippocampal region.
d. Data Analysis:
-
Compare the extent of neuronal damage in the drug-treated groups to the vehicle-treated, NMDA-exposed group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed neuroprotection.
Conclusion
MHP-133 demonstrates a multi-faceted neuroprotective potential in preclinical models, including the prevention of excitotoxicity and modulation of pathways relevant to neurodegeneration. While direct quantitative comparisons with established drugs like Donepezil and Memantine are currently limited by the availability of data, the experimental frameworks provided in this guide offer a clear path for future head-to-head studies. The validation of MHP-133's neuroprotective effects in these and other new models will be crucial in determining its therapeutic promise for neurodegenerative diseases.
References
A Comparative Analysis of MHP-133 and Other Serotonergic Agents Targeting the 5-HT4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MHP-133 and other prominent serotonergic agents that target the 5-HT4 receptor. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate an objective comparison of these compounds.
Introduction to MHP-133
MHP-133 is a novel compound with a multi-target profile within the central nervous system (CNS). It was initially investigated for its potential in treating cognitive and neurodegenerative disorders, such as Alzheimer's disease. Its mechanism of action is complex, involving interactions with cholinergic, imidazoline, and serotonergic receptors. Notably, MHP-133 has been shown to be active at the serotonin (B10506) 5-HT4 receptor, a key target in research related to cognition, memory, and gastrointestinal function. This guide will focus on the serotonergic activity of MHP-133, specifically at the 5-HT4 receptor, and compare it with other well-characterized agents acting on this receptor.
Data Presentation: Comparative Analysis of 5-HT4 Receptor Ligands
The following table summarizes the available quantitative data for MHP-133 and a selection of other 5-HT4 receptor agonists and antagonists. The data includes binding affinity (Ki) and functional potency (EC50 or IC50). It is important to note that specific quantitative data for MHP-133's interaction with the 5-HT4 receptor is limited in publicly available literature.
| Compound | Class | Binding Affinity (Ki) [nM] | Functional Potency (EC50/IC50) [nM] | Receptor Subtype Specificity |
| MHP-133 | Multi-target Ligand | Data not available | >50% displacement at 10,000 nM | 5-HT4 |
| Prucalopride | Full Agonist | 0.5 - 2.5 | 3.0 - 15 | 5-HT4 |
| Velusetrag (TD-5108) | Full Agonist | 0.2 - 0.8 | 0.5 - 5.0 | 5-HT4 |
| Cisapride | Full Agonist | 10 - 50 | 10 - 100 | 5-HT4 (also interacts with other receptors) |
| Tegaserod | Partial Agonist | 5 - 20 | 20 - 100 | 5-HT4 |
| GR 113808 | Antagonist | 0.1 - 0.5 | 0.5 - 2.0 (IC50) | 5-HT4 |
| SB 204070 | Antagonist | 0.2 - 1.0 | 1.0 - 5.0 (IC50) | 5-HT4 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key experiments used to characterize the serotonergic agents listed above.
Radioligand Binding Assay for 5-HT4 Receptor
This assay determines the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-GR 113808 (a high-affinity 5-HT4 antagonist).
-
Test compounds (e.g., MHP-133, Prucalopride).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR 113808).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Incubate the cell membranes (20-50 µg of protein) with a fixed concentration of [3H]-GR 113808 (typically at its Kd concentration) and varying concentrations of the test compound.
-
Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of the non-specific binding control.
-
Incubate the mixture at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for 5-HT4 Receptor Agonism
This assay measures the ability of a test compound to stimulate the 5-HT4 receptor, which is a Gs-coupled receptor that increases intracellular cyclic AMP (cAMP) levels upon activation.
1. Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Test compounds (e.g., MHP-133, Prucalopride).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
2. Procedure:
-
Plate the cells in a suitable multi-well plate and grow to a desired confluency.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression.
Mandatory Visualizations
Serotonergic Signaling Pathway (5-HT4 Receptor)
Caption: 5-HT4 receptor signaling cascade and points of modulation.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing serotonergic agent performance.
MHP-133's Impact on Amyloid Pathways: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the modulation of amyloid precursor protein processing by MHP-133 and other therapeutic alternatives.
This guide provides a comprehensive comparison of MHP-133's effects on the non-amyloidogenic amyloid precursor protein (APP) processing pathway with other relevant compounds. MHP-133, a novel compound with a multi-target profile, has demonstrated potential in preclinical studies for the treatment of neurodegenerative disorders such as Alzheimer's disease. A key aspect of its mechanism of action is the enhancement of soluble amyloid precursor protein-alpha (sAPPα) secretion, a neuroprotective fragment of APP.[1] This guide will delve into the quantitative effects of MHP-133 and compare them with agents acting on similar signaling pathways, namely cholinergic, serotonergic, and imidazoline (B1206853) receptors.
Data Presentation: Comparative Efficacy in Promoting sAPPα Secretion
The following table summarizes the available quantitative data on the efficacy of MHP-133 and selected alternative compounds in stimulating the release of sAPPα. This allows for a direct comparison of their potential to promote the non-amyloidogenic pathway.
| Compound | Target Receptor(s) | Reported Effect on sAPPα Secretion | Cell Line/Model System |
| MHP-133 | Cholinergic, Serotonergic, Imidazoline | Increased secretion of soluble (non-toxic) amyloid precursor protein.[1] (Specific quantitative data not publicly available) | In vitro hippocampal slice preparation[1] |
| Prucalopride | Serotonin 5-HT4 Agonist | Dose-dependent increase in sAPPα levels in hippocampus and cortex.[2] | C57BL/6j mice[2] |
| RS 67333 | Serotonin 5-HT4 Agonist | 2.33-fold increase in hippocampus and 1.73-fold increase in frontal cortex. | C57BL/6 mice[3] |
| Carbachol | Cholinergic Agonist | Stimulation of sAPP secretion.[4][5] (Specific dose-response quantification on sAPPα varies across studies) | PC12 cells, human neuroblastoma cells[5] |
| Idazoxan | Imidazoline I2 Ligand / α2-Adrenoceptor Antagonist | Neuroprotective effects observed, but direct quantitative impact on sAPPα secretion is not well-documented.[6] | Rat brain hippocampus[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for quantifying sAPPα secretion.
Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.
Figure 2: Experimental Workflow for sAPPα Quantification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the two primary methods used to quantify sAPPα in cell culture supernatants.
Enzyme-Linked Immunosorbent Assay (ELISA) for sAPPα Quantification
This protocol outlines the steps for a sandwich ELISA, a common and quantitative method for detecting sAPPα.
-
Plate Preparation : A 96-well microplate is pre-coated with a capture antibody specific to sAPPα.
-
Standard and Sample Addition : A standard curve is prepared using known concentrations of recombinant sAPPα. Samples (cell culture supernatants) and standards are added to the wells and incubated for approximately 2 hours at 37°C to allow the sAPPα to bind to the capture antibody.
-
Detection Antibody : The plate is washed, and a biotin-conjugated detection antibody specific for sAPPα is added to each well and incubated for 1 hour at 37°C.
-
Enzyme Conjugation : After another wash step, avidin-conjugated Horseradish Peroxidase (HRP) is added and incubated for 1 hour at 37°C.
-
Substrate Reaction : The plate is washed again, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a color change, which is proportional to the amount of sAPPα present. This reaction proceeds for 15-30 minutes at 37°C, protected from light.
-
Stopping the Reaction : A stop solution (e.g., sulfuric acid) is added to each well to terminate the reaction.
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm. The concentration of sAPPα in the samples is then calculated by interpolating from the standard curve.
Western Blot for sAPPα Detection
Western blotting provides a semi-quantitative method to visualize and compare the levels of sAPPα.
-
Sample Preparation : Cell culture supernatants are collected and concentrated if necessary. Protein concentration is determined to ensure equal loading. Samples are mixed with Laemmli sample buffer and heated to denature the proteins.
-
Gel Electrophoresis : The protein samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated based on molecular weight.
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to sAPPα overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : After washing the membrane to remove unbound primary antibody, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The membrane is washed again and then incubated with a chemiluminescent substrate. The light emitted from the reaction is captured using an imaging system or X-ray film.
-
Analysis : The intensity of the bands corresponding to sAPPα is quantified using densitometry software and normalized to a loading control if applicable.
Conclusion
MHP-133 demonstrates a promising mechanism of action by promoting the non-amyloidogenic processing of APP, leading to an increase in the neuroprotective sAPPα fragment.[1] This effect is likely mediated through its interaction with cholinergic, serotonergic, and imidazoline receptors. Comparative analysis with other agents that target these pathways, such as the 5-HT4 agonist Prucalopride, highlights the therapeutic potential of modulating these systems to influence APP metabolism. While direct quantitative comparisons with MHP-133 are limited by the availability of public data, the evidence suggests that targeting these receptor systems is a viable strategy for enhancing sAPPα secretion. Further research, including head-to-head in vitro and in vivo studies with standardized assays, is necessary to fully elucidate the comparative efficacy of MHP-133 and establish its place in the landscape of Alzheimer's disease therapeutics.
References
- 1. MHP-133, a drug with multiple CNS targets: potential for neuroprotection and enhanced cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptor agonists increase sAPPα levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholinergic agonists stimulate secretion of soluble full-length amyloid precursor protein in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic agonists and interleukin 1 regulate processing and secretion of the Alzheimer beta/A4 amyloid protein precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
MHP-133 in the Landscape of Neurotrophic Factor Enhancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for therapeutic agents that can bolster the nervous system's innate protective and regenerative capacities has led to the exploration of various neurotrophic factor enhancers. Among these, MHP-133 has emerged as a compound of interest with a multi-target approach to neuroprotection and cognitive enhancement. This guide provides a comparative analysis of MHP-133 against other neurotrophic factor enhancers, focusing on available experimental data and methodologies to offer a resource for researchers in the field.
MHP-133: A Multi-Target Neurotrophic Enhancer
MHP-133 is a novel compound designed to interact with multiple central nervous system targets to elicit synergistic effects beneficial for cognitive function and neuroprotection.[1] In preclinical studies, MHP-133 has been shown to enhance the expression of the nerve growth factor (NGF) receptor, TrkA.[1] Its mechanism of action also involves interactions with cholinergic, serotonergic, and imidazoline (B1206853) receptors, as well as weak inhibition of acetylcholinesterase. This multi-faceted approach suggests a potential for broad-spectrum activity in neurodegenerative disorders.
However, a significant challenge in directly comparing MHP-133 with other neurotrophic factor enhancers is the limited availability of public, quantitative data from its preclinical studies. The precise fold-increase in TrkA receptor expression, the effective concentrations in various assays, and detailed experimental protocols are not readily accessible in the public domain.
Alternative Neurotrophic Factor Enhancers: A Quantitative Look
To provide a framework for comparison, this guide details the performance of other well-documented neurotrophic factor enhancers. These alternatives include natural compounds and small molecules that have been investigated for their ability to modulate neurotrophin signaling, particularly the NGF-TrkA pathway.
Data Presentation: MHP-133 vs. Alternatives
Due to the absence of specific quantitative data for MHP-133, the following table summarizes the available qualitative information for MHP-133 and presents quantitative data for selected alternative compounds.
| Compound | Target/Mechanism | Key In Vitro/In Vivo Effect | Quantitative Data |
| MHP-133 | Enhances TrkA receptor expression; interacts with cholinergic, serotonergic, and imidazoline receptors. | Enhanced nerve growth factor (TrkA) receptor expression. | Data not publicly available. |
| Lion's Mane (Hericium erinaceus) | Contains hericenones and erinacines that stimulate NGF synthesis.[2] | Promotes neurite outgrowth. | Aqueous extract (1 µg/mL) in combination with NGF (10 ng/mL) resulted in a 60.6% increase in neurite outgrowth in NG108-15 cells.[3] |
| Curcumin (B1669340) | Promotes NGF expression.[4] | Induces neurite outgrowth and increases NGF protein levels. | 100 nM curcumin, in combination with 50 nM NGF, significantly induced neurite outgrowth in PC-12 Adh cells.[5] In a rat model of diabetic neuropathy, 150 mg/kg of curcumin showed the best efficacy in increasing NGF protein expression in sciatic nerves and serum.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy of neurotrophic factor enhancers, similar to those that would have been used to evaluate MHP-133.
Neurite Outgrowth Assay in PC12 Cells (for Lion's Mane and Curcumin)
This assay is a classical method to assess the neurotrophic potential of a compound.
Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF.
Protocol:
-
Cell Plating: PC12 cells are seeded in collagen-coated multi-well plates at a specific density (e.g., 1 x 10^4 cells/well).
-
Treatment: After 24 hours, the culture medium is replaced with a low-serum medium containing the test compound (e.g., Lion's Mane extract or curcumin) at various concentrations, with or without a sub-optimal concentration of NGF. A positive control (optimal NGF concentration) and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for differentiation and neurite extension.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde and stained with a neuronal marker, such as anti-β-III-tubulin antibody, to visualize the neurites. Cell nuclei can be counterstained with DAPI.
-
Imaging and Analysis: Images of the cells are captured using a microscope. The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average neurite length per cell are quantified using image analysis software.
Western Blot for NGF Expression (for Curcumin)
This technique is used to quantify the amount of a specific protein (in this case, NGF) in a sample.
Protocol:
-
Sample Preparation: Sciatic nerve tissue or serum from treated and control animals is collected. Tissues are homogenized and lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for NGF. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands corresponding to NGF is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the evaluation of neurotrophic factor enhancers, the following diagrams are provided.
Caption: Simplified NGF-TrkA signaling pathway.
Caption: General experimental workflow for evaluating neurotrophic enhancers.
Conclusion
MHP-133 represents a promising multi-target approach for the treatment of neurodegenerative diseases by enhancing neurotrophic factor signaling. While the publicly available data for MHP-133 is currently limited in its quantitative detail, the established methodologies for evaluating other neurotrophic factor enhancers, such as Lion's Mane and Curcumin, provide a clear roadmap for its future comparative assessment. As more data on MHP-133 becomes available, a more direct and quantitative comparison will be possible, further elucidating its potential in the field of neurotherapeutics. Researchers are encouraged to seek out the full-text publications of MHP-133 studies to gain a more comprehensive understanding of its preclinical data package.
References
- 1. researchgate.net [researchgate.net]
- 2. longevitybotanicals.com [longevitybotanicals.com]
- 3. Neurotrophic properties of the Lion's mane medicinal mushroom, Hericium erinaceus (Higher Basidiomycetes) from Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin Ameliorates the Experimental Diabetic Peripheral Neuropathy through Promotion of NGF Expression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Effects of Curcumin and RG108 on NGF-Induced PC-12 Adh Cell Differentiation and Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of MHP-133 with Other Drugs: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant lack of data on a compound designated as MHP-133. As of December 2025, there are no published studies, clinical trials, or experimental data detailing the mechanism of action, signaling pathways, or synergistic effects of a drug with this name.
This guide is intended for researchers, scientists, and drug development professionals. However, due to the absence of information on MHP-133, we are unable to provide a comparative analysis of its synergistic effects with other drugs. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled at this time.
Initial searches for "MHP-133" have yielded information pertaining to a novel compound for neurodegenerative disorders. According to a single preclinical study, this compound was designed to target multiple brain substrates with the aim of achieving synergistic actions in treating conditions like Alzheimer's disease.[1] The reported interactions include cholinergic, serotonergic, and imidazoline (B1206853) receptors, as well as weak inhibition of acetylcholinesterase and enhancement of nerve growth factor (TrkA) receptor expression.[1] However, this study does not provide specific quantitative data on synergistic effects when combined with other therapeutic agents.
Subsequent and more specific searches for "MHP-133" in combination with terms such as "synergistic effects," "combination therapy," "experimental data," and "alternative names" did not yield any relevant results. The search results were populated with information on unrelated topics, further indicating that "MHP-133" is not a widely recognized or studied compound in the field of pharmacology or drug development.
It is possible that "MHP-133" may be an internal development code that has not yet been disclosed in public literature, or there may be a typographical error in the compound's name. For instance, searches often lead to similarly named but distinct entities such as the "IMpower133" clinical trial, which evaluates a combination therapy in oncology.
Recommendations for Researchers:
Given the current lack of available data, we advise researchers interested in the synergistic potential of novel compounds to:
-
Verify the Compound Name: Double-check the designation "MHP-133" for any potential errors. Small variations in naming can lead to vastly different search outcomes.
-
Consult Proprietary Databases: If "MHP-133" is an internal code, relevant information may only be available in proprietary company databases.
-
Monitor Future Publications: Stay updated with the latest publications in relevant therapeutic areas, as information on this compound may become available in the future.
This guide will be updated if and when new information regarding MHP-133 and its synergistic effects is published. At present, any evaluation of its combination potential would be purely speculative and lack the necessary experimental support.
References
Head-to-Head Comparison of Multi-Target Ligands for Neurodegenerative Diseases: Ladostigil, Memoquin, and Donepezil-Hybrids
A Note on the Topic: Initial searches for "MHP-133" did not yield information on a specific multi-target ligand, suggesting it may be a compound not yet widely documented in scientific literature. Therefore, this guide provides a comparative analysis of three well-researched multi-target ligands: Ladostigil, Memoquin, and a representative Donepezil-Ferulic acid hybrid, which are pertinent to the field of neurodegenerative disease research.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the biochemical and in vivo performance of these compounds, supported by experimental data.
Overview of Compared Multi-Target Ligands
The multi-target-directed ligand (MTDL) approach in drug discovery for complex neurodegenerative disorders like Alzheimer's disease (AD) aims to design single molecules that can modulate multiple pathological pathways. This strategy is a departure from the traditional "one-molecule, one-target" paradigm.
-
Ladostigil (TV-3326): A novel compound that combines the features of a reversible cholinesterase inhibitor and an irreversible brain-selective monoamine oxidase (MAO) inhibitor. It is designed to address both cholinergic deficits and monoaminergic imbalances, along with providing neuroprotective effects.
-
Memoquin (MQ): A quinone-bearing polyamine compound designed as a multi-target agent for AD. It acts as a potent acetylcholinesterase (AChE) inhibitor and also possesses anti-amyloid, antioxidant, and β-secretase-1 (BACE-1) inhibitory properties.
-
Donepezil-Ferulic Acid Hybrid (PQM130): Donepezil (B133215) is a well-established AChE inhibitor used in the symptomatic treatment of AD. Hybrid molecules based on donepezil's pharmacophore are designed to incorporate additional functionalities. PQM130, a hybrid of donepezil and the natural antioxidant ferulic acid, aims to combine cholinesterase inhibition with antioxidant and anti-inflammatory properties.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the inhibitory activities of Ladostigil, Memoquin, and a representative Donepezil-hybrid against their primary enzymatic targets.
Table 1: Cholinesterase Inhibition
| Compound | Target | IC50 | Species | Reference(s) |
| Ladostigil | AChE | 31.8 µM | Not Specified | |
| BuChE | Not Specified | |||
| Memoquin | AChE | Nanomolar range (stated as 10x more potent than Donepezil) | Human | |
| BuChE | Not Specified | |||
| Donepezil | AChE | 0.03 µM | Electric Eel | |
| BuChE | 7.95 µM | Equine Serum | ||
| Donepezil-Huprine Hybrid (AVCRI104P4) | hAChE | 2.61 nM | Human | |
| hBuChE | 349 nM | Human | ||
| Donepezil-Ferulic Acid Hybrid (Compound 10) | AChE | Moderate Inhibition | Not Specified | |
| BuChE | Moderate Inhibition | Not Specified |
Table 2: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | IC50 | Species | Reference(s) |
| Ladostigil | MAO-A | Inhibits after chronic treatment | In vivo (brain) | |
| MAO-B | 37.1 µM | Not Specified | ||
| Rasagiline (related to Ladostigil's pharmacophore) | MAO-A | >1000 µM | Not Specified | |
| MAO-B | ~0.004 - 0.014 µM | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the key findings from in vivo studies in animal models of cognitive impairment.
Table 3: In Vivo Neuroprotective and Cognitive Enhancing Effects
| Compound | Animal Model | Dosage | Key Findings | Reference(s) |
| Ladostigil | Scopolamine-induced spatial memory impairment in rats | 12-35 mg/kg (oral) | Antagonized scopolamine-induced memory deficits. | |
| Aged rats (16 months old) | 1 mg/kg/day for 6 months | Prevented age-related glial activation and improved spatial memory. | ||
| Memoquin | Scopolamine- and Aβ-induced amnesia in mice | 7-15 mg/kg (oral) | Rescued spatial, episodic, aversive, short- and long-term memory impairments. | |
| AD11 mice | Not Specified | Rescued the AD phenotype. | ||
| Donepezil-Ferulic Acid Hybrid (PQM130) | Aβ1-42O-injected mice | 1 mg/kg | Alleviated Aβ-induced neuroinflammation and oxidative stress. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of these multi-target ligands are rooted in their ability to modulate key signaling pathways implicated in Alzheimer's disease.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro acetylcholinesterase inhibition assay using the Ellman method.
Detailed Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
-
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
-
-
**Procedure
Assessing the Long-Term Efficacy of MHP-133 in Aging Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the long-term efficacy of MHP-133, a novel multi-target compound for cognitive enhancement, in the context of aging. Due to the limited availability of specific long-term efficacy data for MHP-133 in public-domain literature, this document uses MHP-133 as a primary case study to illustrate a methodological approach. We compare its known preclinical profile with established nootropic agents for which longer-term data in aging models are more readily available. This guide is intended to serve as a resource for designing and evaluating long-term studies of cognitive enhancers.
Introduction to MHP-133 and the Challenge of Assessing Long-Term Efficacy
MHP-133 is a promising compound designed to address age-related cognitive decline through a multi-target mechanism of action. Preclinical studies have shown that MHP-133 interacts with cholinergic, serotonergic, and imidazoline (B1206853) receptors, weakly inhibits acetylcholinesterase, enhances nerve growth factor (TrkA) receptor expression, prevents excitotoxicity, and increases the secretion of non-toxic soluble amyloid precursor protein.[1] These mechanisms suggest a strong potential for neuroprotection and cognitive enhancement.
However, assessing the long-term efficacy of compounds like MHP-133 in the context of aging presents significant challenges. These include the need for extended study durations, the use of appropriate aging animal models, and the selection of sensitive and translatable behavioral and biological endpoints. This guide aims to provide a structured approach to these challenges.
Comparative Analysis of MHP-133 and Alternative Nootropics
To contextualize the potential long-term effects of MHP-133, we compare it with several other nootropic agents that have been studied in aging models. The following tables summarize the available data on their mechanisms of action and long-term effects on cognitive function in rodents.
Table 1: Mechanism of Action of MHP-133 and Selected Alternatives
| Compound | Primary Mechanism(s) of Action | Key Molecular Targets |
| MHP-133 | Multi-target neuroprotective and cognitive-enhancing | Cholinergic receptors, Serotonergic receptors, Imidazoline receptors, Acetylcholinesterase (weak inhibitor), TrkA receptors |
| Ginkgo Biloba | Antioxidant, anti-inflammatory, improves cerebral blood flow | Flavonoids, Terpenoids |
| Phosphatidylcholine | Precursor to acetylcholine, maintains cell membrane integrity | Choline (B1196258), Acetylcholine synthesis |
| Piracetam (B1677957) | Modulates neurotransmitter release, improves mitochondrial function | AMPA receptors, Mitochondrial membrane fluidity |
| Cerebrolysin (B1175343) | Neurotrophic and neuroprotective effects | Peptides mimicking neurotrophic factors |
Table 2: Summary of Long-Term Efficacy Data in Aging Rodent Models
| Compound | Animal Model | Duration of Treatment | Key Cognitive Outcomes | Reference |
| Ginkgo Biloba | Aged rats | 5 months | Improved performance in the Barnes Maze test. | [2] |
| Ginkgo Biloba | 5xFAD mice | Long-term | Improved spatial working memory and nonspatial working memory. | [3] |
| Phosphatidylcholine | Aged mice | 18-24 months | Down-regulation of muscarinic receptors in the cortex and hippocampus. | [4] |
| Piracetam | Aged rats | Not specified | Dose-dependently decreased choice reaction times in a delayed alternation task. | [5] |
| Piracetam | Aged mice | 14 days | Normalized mitochondrial membrane potential. | [6] |
| Cerebrolysin | Aged rats | 20 injections | Slightly improved long-term memory in a water maze task. | [7][8] |
| Cerebrolysin | NOTCH3R169C mutant mice | 9 weeks | Improved spatial memory and overall health, prolonged lifespan. | [9] |
Experimental Protocols for Assessing Long-Term Cognitive Efficacy
The following are detailed methodologies for key behavioral experiments commonly used to assess the long-term efficacy of nootropic agents in aging rodent models.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface. The room should have various distal visual cues.
-
Procedure:
-
Acquisition Phase (5-7 days): Mice or rats are given 4 trials per day to find the hidden platform from different starting locations. The latency to find the platform and the path length are recorded.
-
Probe Trial (Day after last acquisition day): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Reversal Learning (Optional): The platform is moved to the opposite quadrant, and the acquisition and probe trials are repeated to assess cognitive flexibility.
-
-
Key Parameters for Aged Rodents: Water temperature should be carefully maintained (around 24°C) to prevent hypothermia in older, more fragile animals. The duration of the trials may need to be adjusted based on the animals' swimming ability.
Inhibitory (Passive) Avoidance Task
This task assesses fear-motivated learning and memory, which can be sensitive to age-related decline.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Trial (24-48 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
-
Key Parameters for Aged Rodents: The intensity and duration of the foot shock should be carefully calibrated to be aversive but not cause undue stress or physical harm to older animals.
Visualizing Molecular Pathways and Experimental Workflows
Putative Signaling Pathways of MHP-133
The following diagram illustrates the potential signaling pathways activated by MHP-133 based on its known molecular targets. This is a hypothetical representation intended to guide further mechanistic studies.
Caption: Putative signaling pathways of MHP-133.
Experimental Workflow for Long-Term Efficacy Assessment
This diagram outlines a typical experimental workflow for evaluating the long-term efficacy of a novel cognitive enhancer in an aging rodent model.
Caption: Experimental workflow for long-term efficacy.
Conclusion and Future Directions
While direct, long-term efficacy data for MHP-133 in aging models remains to be published, its multi-target mechanism of action presents a compelling rationale for its potential as a therapeutic for age-related cognitive decline. The comparative data from alternative nootropic agents highlight the types of cognitive improvements and the experimental paradigms that can be used to assess such compounds.
Future research should focus on conducting rigorous, long-term preclinical studies of MHP-133 in appropriate aging models. Such studies should employ a battery of behavioral tests to assess various cognitive domains and include detailed molecular and histopathological analyses to elucidate the underlying mechanisms of action. The frameworks and protocols outlined in this guide provide a starting point for these critical next steps in the development of MHP-133 and other novel cognitive enhancers.
References
- 1. The role of serotonin in memory: interactions with neurotransmitters and downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term treatment with Ginkgo biloba extract EGb 761 improves symptoms and pathology in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgo biloba extract improves cognitive function and increases neurogenesis by reducing Aβ pathology in 5×FAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of long-term dietary choline and phosphatidylcholine administration on muscarinic receptors in aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of piracetam on indices of cognitive function in a delayed alternation task in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Mitochondrial Function in Brain Aging and Alzheimer Disease – the New Mechanism of Action of the Old Metabolic Enhancer Piracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cerebrolysin on nerve growth factor system in the aging rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with Cerebrolysin Prolongs Lifespan in a Mouse Model of Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MHP 133 (Methyl Caprooyl Tyrosinate)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the proper disposal of MHP 133, identified as Methyl caprooyl tyrosinate. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. According to available Safety Data Sheets (SDS), MHP (Methyl caprooyl tyrosinate) is not classified as a hazardous substance or mixture.[1] Therefore, the following procedures are based on guidelines for the disposal of non-hazardous laboratory waste.
Chemical and Physical Properties
A summary of the key quantitative data for Methyl caprooyl tyrosinate is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol [1][2] |
| Appearance | Solid[2] |
| Purity | 98.58%[2] |
| Water Solubility | 153.1 mg/L @ 25 °C (estimated)[3] |
Step-by-Step Disposal Procedures
The following workflow outlines the decision-making process and steps for the proper disposal of this compound and associated materials.
References
Essential Safety and Handling Guide for MHP 133 (Methyl caprooyl tyrosinate)
This guide provides immediate safety, operational, and disposal protocols for MHP 133, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the Safety Data Sheet (SDS) for MHP (Methyl caprooyl tyrosinate) and established laboratory safety practices to ensure the safe handling of this research-use-only chemical.
Chemical Identification and Properties
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and experimental integrity.[1]
| Property | Information |
| Product Name | MHP |
| Synonyms | Methyl caprooyl tyrosinate |
| Chemical Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| Hazard Classification | Not a hazardous substance or mixture.[1] |
| Identified Uses | For research use only.[1] |
Personal Protective Equipment (PPE)
Even when handling non-hazardous chemicals, a standard level of PPE is mandatory in a laboratory setting to protect against unforeseen reactions and contamination.
| PPE Item | Specifications and Purpose |
| Lab Coat | A standard or fire-resistant lab coat should be worn to protect clothing and skin from potential splashes. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are required to shield eyes from accidental splashes or aerosols.[2][3] |
| Hand Protection | Nitrile gloves are recommended to prevent skin contact.[2][3] If contact with the substance occurs, gloves should be removed immediately, and hands should be washed. |
| Footwear | Closed-toe shoes must be worn to protect the feet from spills or dropped equipment.[2] |
Operational Plan: Handling and Storage
Handling Protocol
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors, mists, or dust.[1]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Avoid Contact : Take precautions to prevent contact with skin and eyes. Do not ingest or inhale.
-
Spill Response : In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use appropriate personal protective equipment before attempting to clean the spill.[1] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
Storage Protocol
-
Container : Keep the container tightly closed when not in use.
-
Conditions : Store in a cool, dry, and well-ventilated area.[4] Avoid storing in direct sunlight or near heat sources.[5]
-
Segregation : Store away from incompatible materials.
-
Inventory : Date containers upon receipt and upon opening to track the age of the chemical.[4][5]
First Aid Measures
In case of exposure, follow these immediate steps:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, provide respiratory support. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention. |
| Ingestion | Wash out the mouth with water if the person is conscious.[1] Do not induce vomiting unless directed by medical personnel.[1] Seek medical attention. |
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations. As a non-hazardous substance, it may not require specialized hazardous waste disposal, but it should not be disposed of in regular trash or down the drain without verification of local guidelines.[6] It is best practice to dispose of all research chemicals through a licensed waste disposal contractor.
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
